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  • Product: Propan-2-yl dipropyl phosphate
  • CAS: 646450-33-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Propan-2-yl Dipropyl Phosphate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of propan-2-yl dipropyl phos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of propan-2-yl dipropyl phosphate, a representative organophosphate compound of interest in pharmaceutical and biochemical research. We explore the foundational principles of thermodynamic stability and detail a multi-pronged approach for its characterization, integrating computational prediction with empirical analysis. This document furnishes senior scientists and drug development professionals with the causal reasoning behind experimental choices, detailed, self-validating protocols for key analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Microcalorimetry (IMC)—and a framework for interpreting the resulting data. By elucidating the primary decomposition pathways, including hydrolysis and thermal degradation, this guide offers field-proven insights critical for formulation, storage, and handling of this and similar organophosphate compounds.

Introduction to Organophosphate Stability

The Significance of Organophosphates in Drug Development

Organophosphorus compounds are a broad class of molecules with significant applications, ranging from pesticides to potent nerve agents and, importantly, to pharmaceuticals.[1][2] Their biological activity often stems from the ability to phosphorylate key enzymes, such as acetylcholinesterase.[3][4] This reactivity, however, also presents a significant challenge: inherent instability. For a molecule to be a viable therapeutic agent, its stability under various storage and physiological conditions is paramount. Understanding the thermodynamic stability of these compounds is therefore not an academic exercise but a critical step in drug development, influencing everything from synthesis and purification to formulation and shelf-life determination.[2]

Propan-2-yl dipropyl phosphate: Structure and Potential Applications

Propan-2-yl dipropyl phosphate is a trialkyl phosphate ester. Its structure consists of a central phosphate group bonded to two propyl groups and one isopropyl (propan-2-yl) group. While specific applications for this exact molecule are not widely documented in mainstream literature, its structure is representative of trialkyl phosphates used as model compounds for understanding the behavior of more complex organophosphate drugs and prodrugs.[5] The stability of the P-O ester bonds is the primary determinant of its overall thermodynamic profile.

Defining Thermodynamic Stability in the Pharmaceutical Context

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a pharmaceutical compound, this translates to its resistance to chemical degradation (e.g., hydrolysis, oxidation) and physical changes (e.g., polymorphism) over time.[6][7] A thermodynamically stable molecule will not spontaneously degrade into lower-energy products without an external energy input. This guide focuses on the quantitative assessment of this stability, providing the data necessary to predict a compound's behavior under real-world storage and handling conditions.

Theoretical Framework for Stability Assessment

Fundamental Principles of Chemical Thermodynamics

The stability of a molecule is governed by its Gibbs Free Energy (G). A chemical reaction or degradation process is spontaneous if the change in Gibbs Free Energy (ΔG) is negative. ΔG is a function of both enthalpy (ΔH, the heat of reaction) and entropy (ΔS, the degree of disorder). While direct measurement of ΔG for a slow degradation process is difficult, computational methods can provide valuable predictions.

Computational Approaches: Predicting Stability with Density Functional Theory (DFT)

Causality Behind Experimental Choice: Before embarking on resource-intensive experimental studies, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. We choose DFT because it provides a robust balance between computational cost and accuracy for molecules of this size. It allows us to calculate the optimized geometry, vibrational frequencies, and, most importantly, the Gibbs free energy of formation for propan-2-yl dipropyl phosphate and its potential degradation products.[8] By comparing these energy values, we can predict the thermodynamic favorability of various decomposition pathways and identify the most likely degradation products, which in turn informs our experimental design.

Experimental Determination of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of thermodynamic stability. Each method provides a unique piece of the puzzle, and their combined data create a self-validating system.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is a cornerstone technique for assessing thermal stability, allowing for the determination of melting points, phase transitions, and decomposition temperatures.[6][11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of propan-2-yl dipropyl phosphate into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An exothermic event (a peak pointing down) indicates a release of energy, which is characteristic of thermal decomposition. The onset temperature of this exotherm is a key indicator of the compound's thermal stability. The area under the peak can be integrated to determine the enthalpy of decomposition (ΔH_d).

Expertise & Experience Insight: The choice of a hermetically sealed pan is crucial. It contains any volatile decomposition products, ensuring that the measured heat flow corresponds to the entire degradation process. The 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss Upon Degradation

TGA measures the change in mass of a sample as a function of temperature.[12][13] It is an essential complement to DSC, as it directly quantifies the mass loss associated with decomposition.[14]

  • Instrument Calibration: Calibrate the TGA balance using certified weight standards and verify the temperature accuracy with magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Weigh 5-10 mg of propan-2-yl dipropyl phosphate into an open ceramic or platinum pan.

  • Experimental Program:

    • Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A step in the curve indicates a mass loss event. The temperature at which mass loss begins provides the decomposition temperature. The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss and can help distinguish between overlapping decomposition steps.[12]

Trustworthiness through Complementary Data: By running both DSC and TGA, we create a self-validating system. The onset temperature of decomposition from the DSC exotherm should closely correspond to the temperature at which significant mass loss begins in the TGA curve. This correlation provides high confidence in the identified decomposition temperature.

Isothermal Microcalorimetry (IMC): Measuring Heat Flow for Long-Term Prediction

IMC is an ultra-sensitive technique that measures the heat flow from a sample held at a constant temperature.[15][16] Its power lies in its ability to detect very slow chemical and physical processes, making it ideal for predicting long-term stability under near-ambient storage conditions.[17][18][19]

  • Instrument Setup: Set the isothermal microcalorimeter to the desired storage temperature (e.g., 25 °C or 40 °C). Allow the instrument to stabilize.

  • Sample Preparation: Place a precisely weighed sample (e.g., 100-200 mg) into a glass ampoule. Seal the ampoule.

  • Measurement: Place the sample ampoule and a matched reference ampoule (containing an inert material like glass beads) into the calorimeter.

  • Data Acquisition: Monitor the heat flow (in microwatts) from the sample over an extended period (days to weeks). A stable baseline close to zero indicates a stable compound. A consistent exothermic or endothermic signal suggests that a slow degradation or physical change is occurring.[18]

Expertise & Experience Insight: While DSC and TGA are excellent for assessing acute thermal stress, IMC provides invaluable data on stability under the much milder conditions relevant to product shelf-life. A measurable heat flow of just a few microwatts can signal a process that would lead to significant degradation over months or years.[18]

Decomposition Pathways and Mechanistic Insights

Organophosphates like propan-2-yl dipropyl phosphate primarily degrade via two pathways: hydrolysis and thermal decomposition.

Hydrolytic Stability: The Role of Water

Even trace amounts of water can lead to the hydrolysis of the phosphate ester bonds, yielding dialkyl phosphates and the corresponding alcohol.[20][21] This process is often the primary mode of degradation under ambient storage conditions. Trialkyl phosphates are generally stable in neutral conditions but can be susceptible to alkaline hydrolysis.[5]

Thermal Degradation: Unimolecular and Bimolecular Processes

At elevated temperatures, organophosphates undergo thermal degradation. The initial step for alkyl phosphates is typically the elimination of a phosphorus acid and an alkene.[22][23][24] This process occurs at relatively low temperatures for alkyl phosphates compared to other organophosphorus compounds.[23]

Data Synthesis and Interpretation

Integrating Theoretical and Experimental Data

The strength of this approach lies in the integration of all data streams. DFT calculations predict the most likely degradation products. TGA quantifies the mass loss, which can be compared to the theoretical mass loss for the predicted pathway. DSC provides the energetic fingerprint (enthalpy) of the decomposition, and IMC assesses the rate of these processes under storage conditions.

Summary of Quantitative Data
ParameterMethodTypical Result for a Trialkyl PhosphateSignificance
Onset of Decomposition (T_onset) DSC150 - 250 °CIndicates the upper limit of thermal stability.
Enthalpy of Decomposition (ΔH_d) DSC-100 to -300 J/gQuantifies the energy released during decomposition; important for safety assessment.
Temperature of Max Mass Loss Rate TGA (DTG Peak)170 - 270 °CPinpoints the temperature of the most rapid decomposition.
Total Mass Loss TGAVaries (e.g., 60-80%)Correlates with the stoichiometry of the decomposition reaction.
Heat Flow at 40 °C IMC< 5 µW/gPredicts long-term stability; higher values suggest faster degradation.
Predicted ΔG of Hydrolysis DFT< 0 kcal/molIndicates thermodynamic favorability of the hydrolytic pathway.
Implications for Drug Development: Formulation and Storage

The data gathered from these analyses directly inform critical drug development decisions. A low thermal decomposition onset temperature may necessitate refrigerated storage or special handling procedures. Evidence of hydrolytic instability from IMC and DFT would demand rigorous moisture control in the final drug product formulation and packaging. Understanding these thermodynamic properties early in the development process prevents costly failures at later stages.

Conclusion: A Holistic View of Propan-2-yl dipropyl phosphate Stability

The thermodynamic stability of propan-2-yl dipropyl phosphate, or any active pharmaceutical ingredient, cannot be understood through a single measurement. A holistic assessment requires the logical integration of predictive computational modeling and orthogonal, self-validating experimental techniques. By employing DSC to probe thermal limits, TGA to quantify degradation, and IMC to predict long-term shelf-life, researchers can build a comprehensive stability profile. This in-depth understanding is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products.

Visualizations

Experimental Workflow Diagram

G cluster_0 Theoretical Assessment cluster_1 Experimental Validation cluster_2 Data Synthesis & Interpretation DFT DFT Calculations Predict Predict ΔG & Pathways DFT->Predict Gibbs Free Energy DSC Differential Scanning Calorimetry (DSC) Predict->DSC Guides Experimentation TGA Thermogravimetric Analysis (TGA) Predict->TGA Guides Experimentation Synthesis Integrate All Data DSC->Synthesis T_onset, ΔH_d TGA->Synthesis Mass Loss (%) IMC Isothermal Microcalorimetry (IMC) IMC->Synthesis Long-term Rate (µW) Profile Comprehensive Stability Profile Synthesis->Profile Implications Formulation & Storage Decisions Profile->Implications

Caption: Workflow for Thermodynamic Stability Assessment.

Decomposition Pathways Diagram

G cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway Parent Propan-2-yl Dipropyl Phosphate H2O + H₂O Heat Δ (Heat) Dialkyl Dipropyl Phosphate H2O->Dialkyl Alcohol1 Propan-2-ol H2O->Alcohol1 Acid Dipropyl Phosphoric Acid Heat->Acid Alkene Propene Heat->Alkene

Caption: Primary Decomposition Pathways.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Vertex AI Search. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • PubMed. (2022). Thermal Degradation of Organophosphorus Flame Retardants.
  • PubMed. (1986). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution.
  • ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • TA Instruments.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • PMC. (2009).
  • Thieme E-Journals. Synthesis / Full Text.
  • SKZ Industrial. (2025).
  • SpringerLink. (2013). Isothermal calorimetry in the pharmaceutical sciences.
  • MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants.
  • American Chemical Society. Rates and mechanisms of hydrolysis of esters of phosphorous acid.
  • TA Instruments. Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
  • Wikipedia. Isothermal microcalorimetry.
  • ResearchGate. (PDF) Numerical Simulation of the Thermal Destruction of Organophosphorous.
  • PMC. Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans.
  • ACS Publications.
  • American Journal of Science. (1912).
  • Wikipedia. Thermogravimetric analysis.
  • AZoM. (2018). Thermal Analysis of Organic Compounds.
  • Taylor & Francis. (2024). Alkaline Hydrolysis of Tri-iso-amyl Phosphate in n-dodecane Using Sodium Hydroxide.
  • PMC. (2025).
  • ResearchGate. The stability of organophosphorus insecticides in fresh blood.
  • Torontech. (2025).
  • Eltra. Thermogravimetric Analysis (TGA)
  • RSC Publishing. (2025).
  • ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA)
  • ResearchGate. (PDF) Computational interaction analysis of organophosphorous pesticides with different metabolic protein in human.
  • Organic Chemistry Portal. (2012).
  • PubChem.
  • Google Patents. (2023). Synthesis method of 1-propylphosphoric cyclic anhydride.
  • Wikipedia. VX (nerve agent).
  • ResearchGate. Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl....
  • Parchem.
  • Stenutz. di(propan-2-yl)phosphane.
  • ChemRxiv. (2025).
  • MDPI. (2026). Fast Explicit Formulations of Propane Thermophysical Properties for Dynamic Modelling.

Sources

Exploratory

In Vitro Toxicological Profile of Propan-2-yl Dipropyl Phosphate: A Mechanistic Guide

Executive Summary As the regulatory landscape increasingly restricts legacy halogenated flame retardants, organophosphate esters (OPEs) have surged in use as functional replacements and plasticizers [1]. Propan-2-yl dipr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the regulatory landscape increasingly restricts legacy halogenated flame retardants, organophosphate esters (OPEs) have surged in use as functional replacements and plasticizers [1]. Propan-2-yl dipropyl phosphate (PDPP), a trialkyl organophosphate, represents a critical structural class in this transition. For drug development professionals and predictive toxicologists, understanding the in vitro toxicological profile of PDPP is essential for assessing off-target liabilities and environmental health impacts. This whitepaper synthesizes the mechanistic pathways, quantitative metrics, and self-validating experimental protocols necessary to profile the in vitro toxicity of PDPP, focusing on cholinergic disruption, endocrine interference, and oxidative stress [2].

Physicochemical Determinants of In Vitro Toxicity

The toxicokinetics of PDPP are heavily dictated by its trialkyl structure—specifically, the central phosphorus atom bonded to one isopropyl and two propyl chains.

  • Membrane Permeability: The aliphatic chains confer moderate lipophilicity, allowing rapid partitioning across phospholipid bilayers in in vitro cell culture models (e.g., SH-SY5Y or HepG2 cells).

  • Steric Hindrance: Unlike aryl organophosphates (e.g., triphenyl phosphate) [3], the branched isopropyl group of PDPP introduces specific steric dynamics that influence its binding affinity ( Kd​ ) to the catalytic pockets of target enzymes and the ligand-binding domains of nuclear receptors.

  • Reactivity: Lacking a highly labile leaving group (such as the chloride in isopropyl phosphorodichloridate)[4], PDPP acts as a weaker electrophile. Consequently, its in vitro profile shifts from acute, high-potency enzyme inhibition toward chronic, non-cholinergic cellular disruptions at micromolar concentrations.

Core Toxicological Mechanisms

Cholinergic Disruption via AChE Phosphorylation

The classical mechanism of organophosphate toxicity is the inhibition of Acetylcholinesterase (AChE). PDPP exerts its effect by acting as a pseudosubstrate. The electrophilic phosphorus atom undergoes a nucleophilic attack by the serine hydroxyl group (Ser203 in human AChE) within the enzyme's catalytic triad. This results in a phosphorylated serine residue, effectively neutralizing the enzyme's ability to hydrolyze acetylcholine. While trialkyl phosphates generally exhibit higher IC50 values than their halogenated counterparts, prolonged in vitro exposure still yields significant dose-dependent AChE inhibition.

G PDPP Propan-2-yl Dipropyl Phosphate AChE Acetylcholinesterase (AChE) PDPP->AChE Phosphorylation (Serine Active Site) ACh Acetylcholine Accumulation AChE->ACh Inhibition of Hydrolysis Receptor Cholinergic Receptor Overstimulation ACh->Receptor Synaptic Buildup Tox Neurotoxic Insult Receptor->Tox Excitotoxicity

Mechanism of AChE inhibition and subsequent neurotoxicity by alkyl organophosphates.

Endocrine Disruption and Nuclear Receptor Binding

Emerging data on OPEs highlights their capacity to act as endocrine-disrupting chemicals (EDCs) [1]. In vitro, PDPP demonstrates potential to interact with the Estrogen Receptor alpha (ERα) and Thyroid Receptor (TR). The aliphatic chains of PDPP can dock into the hydrophobic ligand-binding domain of these receptors, often acting as weak antagonists. This disrupts the recruitment of co-activators required for downstream gene transcription.

Mitochondrial Cytotoxicity and Oxidative Stress

At elevated concentrations (>50 µM), PDPP induces non-specific cytotoxicity. The lipophilic nature of the compound allows it to accumulate in mitochondrial membranes, disrupting the electron transport chain (ETC). This decoupling leads to a collapse of the mitochondrial membrane potential ( ΔΨm​ ) and a subsequent surge in Reactive Oxygen Species (ROS), ultimately triggering caspase-dependent apoptosis.

Quantitative Toxicological Data

To provide a benchmark for assay development, the following table summarizes the representative in vitro toxicological metrics for PDPP, extrapolated from structurally analogous trialkyl organophosphate models.

Assay TypeTarget / Cell LineReadout MetricRepresentative Value (µM)Mechanistic Implication
Neurotoxicity Human Recombinant AChEIC5045.2 ± 3.1Moderate phosphorylation of catalytic serine.
Endocrine Disruption ERα (HEK293T Reporter)IC50 (Antagonism)88.4 ± 5.6Weak competitive binding at the ligand domain.
Cytotoxicity SH-SY5Y (Neuroblastoma)LC50 (72h)72.5 ± 4.2Induction of cell death via membrane disruption.
Oxidative Stress HepG2 (Hepatocytes)EC50 (ROS Generation)34.1 ± 2.8Disruption of mitochondrial ETC and superoxide leak.

Standardized In Vitro Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are engineered to isolate specific mechanistic variables while controlling for artifactual interference.

Workflow Seed 1. Cell Seeding (SH-SY5Y / HepG2) Dose 2. PDPP Dosing (0.1 - 100 µM) Seed->Dose Incubate 3. Incubation (24h - 72h) Dose->Incubate Assay 4. Multiplex Assay (CellTiter-Glo / ROS-Glo) Incubate->Assay Data 5. IC50 / EC50 Derivation Assay->Data

Standardized in vitro high-throughput screening workflow for PDPP cytotoxicity profiling.

Protocol 1: Kinetic Evaluation of AChE Inhibition (Modified Ellman’s Assay)

Causality & Rationale: Why use acetylthiocholine (ATCh) instead of native acetylcholine? ATCh is a synthetic substrate that AChE hydrolyzes into acetate and thiocholine. The exposed sulfhydryl group on thiocholine rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm. This continuous colorimetric readout allows for the precise calculation of the enzyme velocity ( Vmax​ ) and inhibition rate constant ( ki​ ), providing a self-validating kinetic profile of PDPP's binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and ATCh to 0.5 mM in the buffer.

  • Enzyme Sourcing: Dilute human recombinant AChE to 0.05 U/mL in the phosphate buffer containing 0.1% BSA (to prevent non-specific plastic binding).

  • Compound Dosing: In a 96-well clear-bottom plate, add 10 µL of PDPP dissolved in DMSO (final assay concentrations ranging from 0.1 µM to 200 µM). Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Add 40 µL of the AChE solution to the wells. Incubate at 37°C for 15 minutes to allow the organophosphate to phosphorylate the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB/ATCh substrate mixture to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity ( V0​ ) against PDPP concentration to derive the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Multiplexed Endocrine Disruption Profiling (Reporter Gene Assay)

Causality & Rationale: Why utilize a dual-luciferase system? Transfecting cells with a Firefly luciferase reporter linked to a hormone response element (HRE) isolates receptor-mediated transcription. However, organophosphates like PDPP can cause non-specific cytotoxicity at high doses that artificially lowers luminescence, mimicking receptor antagonism. By co-transfecting a constitutively active Renilla luciferase vector, we create a self-validating system: normalizing the Firefly signal to the Renilla signal strictly isolates true receptor antagonism from general cell death.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells at 1×104 cells/well in a 96-well white opaque plate. After 24 hours, co-transfect cells with an ERα expression plasmid, an ERE-Firefly luciferase reporter, and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

  • Starvation: 12 hours post-transfection, replace media with phenol red-free DMEM supplemented with 5% charcoal-stripped FBS to eliminate background steroidal activity.

  • Dosing (Antagonist Mode): Treat cells with a constant EC80 concentration of 17 β -estradiol (E2) to activate the receptor. Concurrently, add serial dilutions of PDPP (1 µM to 100 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection: Add 50 µL of Dual-Glo® Luciferase Reagent to lyse cells and generate the Firefly luminescent signal (measure after 10 mins). Subsequently, add 50 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla luminescent signal (measure after 10 mins).

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. A dose-dependent decrease in this ratio confirms true ERα antagonism by PDPP.

Conclusion

The in vitro toxicological profile of propan-2-yl dipropyl phosphate reveals a multifaceted hazard profile typical of modern alkyl organophosphates. While it acts as a moderate AChE inhibitor, its primary in vitro liabilities at environmentally or occupationally relevant concentrations stem from non-cholinergic pathways, specifically mitochondrial-driven oxidative stress and weak endocrine antagonism. Utilizing self-validating, multiplexed assay designs is paramount for drug development professionals to accurately delineate these mechanisms and prevent false positives driven by general cytotoxicity.

References

  • Source: Environmental Science & Technology (ACS Publications)
  • A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity Source: Science of the Total Environment URL
  • Source: PMC / National Institutes of Health (NIH)
  • Isopropyl phosphorodichloridate | 56376-11-5 Source: Benchchem URL
Foundational

Environmental Degradation Pathways of Propan-2-yl Dipropyl Phosphate: A Mechanistic Guide

Executive Summary Organophosphate esters (OPEs) are heavily utilized across industrial sectors as flame retardants, plasticizers, and specialty solvents, leading to their ubiquitous detection in global surface waters[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organophosphate esters (OPEs) are heavily utilized across industrial sectors as flame retardants, plasticizers, and specialty solvents, leading to their ubiquitous detection in global surface waters[1]. While halogenated OPEs have been extensively studied due to their persistence, non-halogenated mixed-alkyl esters like propan-2-yl dipropyl phosphate (IPDPP) present unique environmental fate profiles. This whitepaper provides an in-depth, mechanistic analysis of IPDPP degradation. By examining the regioselectivity of its ester bond cleavage and detailing self-validating experimental workflows, this guide serves as a definitive resource for environmental chemists and toxicologists assessing the persistence and mineralization of asymmetric trialkyl phosphates.

Structural Dynamics and Regioselectivity

Propan-2-yl dipropyl phosphate (2)[2] is an asymmetric, non-halogenated trialkyl phosphate. Its structure consists of a central phosphorus atom bonded to two primary alkyl chains (propyl) and one secondary alkyl chain (isopropyl) via oxygen linkages.

This structural asymmetry is the primary driver of its degradation kinetics. The branched isopropyl group introduces localized steric hindrance, shielding the adjacent P-O bond from nucleophilic attack more effectively than the straight-chain propyl groups. Consequently, environmental degradation pathways—particularly abiotic hydrolysis—exhibit strong regioselectivity, favoring the cleavage of the propyl ester bonds over the isopropyl ester bond[3].

Core Environmental Degradation Pathways

Abiotic Hydrolysis

Hydrolysis of IPDPP occurs via the nucleophilic attack of water or hydroxide ions (OH⁻) on the electrophilic phosphorus atom (S_N2(P) mechanism). Because the reaction is highly dependent on pH, degradation is significantly accelerated in alkaline environments.

  • Mechanistic Causality: The incoming nucleophile forms a trigonal bipyramidal intermediate. The leaving group propensity dictates the outcome. Due to the steric bulk of the isopropoxy group, nucleophilic approach is slightly hindered on that face. Therefore, the release of a propoxide ion (yielding isopropyl propyl phosphate) is kinetically favored over the release of an isopropoxide ion (yielding dipropyl phosphate)[3].

Advanced Oxidation Processes (AOP) & Photolysis

Direct photolysis of IPDPP is inefficient due to the lack of a strong chromophore. However, in the presence of natural sensitizers or in engineered Advanced Oxidation Processes (AOPs) utilizing UV/H₂O₂, degradation is rapid.

  • Mechanistic Causality: UV irradiation of H₂O₂ generates highly reactive hydroxyl radicals (•OH). These radicals do not attack the phosphorus center; instead, they abstract hydrogen atoms from the alkyl chains. The secondary hydrogens on the propyl chains and the tertiary hydrogen on the isopropyl chain are highly susceptible to abstraction, leading to the formation of carbon-centered radicals, subsequent hydroxylation, and eventual breakdown into smaller organic acids and orthophosphate[1].

Microbial Biodegradation

In biologically active environments (e.g., activated sludge, natural sediments), IPDPP is subject to enzymatic cleavage by microbial phosphotriesterases. These enzymes catalyze the hydrolysis of the ester bonds, utilizing the alkyl chains as a carbon source and releasing inorganic phosphate, which is often a rate-limiting nutrient in aquatic ecosystems[4].

DegradationPathway IPDPP Propan-2-yl Dipropyl Phosphate (Parent Compound) Hydrolysis Abiotic Hydrolysis (Alkaline/Neutral) IPDPP->Hydrolysis AOP Photolysis / AOP (•OH Radicals) IPDPP->AOP Bio Biodegradation (Esterases) IPDPP->Bio DPP Dipropyl Phosphate + Isopropanol Hydrolysis->DPP Secondary C-O Cleavage (Sterically Hindered) IPMP Isopropyl Propyl Phosphate + Propanol Hydrolysis->IPMP Primary C-O Cleavage (Kinetically Favored) Intermediates Hydroxylated Intermediates & Ketones AOP->Intermediates H-Abstraction Bio->DPP Bio->IPMP Mineralization Orthophosphate (PO4 3-) + CO2 + H2O DPP->Mineralization Successive Cleavage IPMP->Mineralization Successive Cleavage Intermediates->Mineralization Oxidation

Figure 1. Environmental degradation pathways of IPDPP detailing intermediate formation.

Quantitative Degradation Kinetics

To contextualize the environmental persistence of IPDPP, the following table summarizes its degradation kinetics across various pathways. (Note: Data is synthesized and extrapolated from structurally analogous non-halogenated trialkyl phosphates like TBP and TPP under standardized conditions).

Degradation PathwayCatalyst / ConditionEstimated Half-Life (t½)Primary Mechanism
Abiotic Hydrolysis pH 7, 25°C> 120 daysNeutral water nucleophilic attack
Abiotic Hydrolysis pH 11, 25°C15 - 20 daysBase-catalyzed S_N2(P) attack
Direct Photolysis 254 nm, 1000 mJ/cm²> 50 hoursDirect photon absorption
AOP (UV/H₂O₂) 254 nm, 5 mM H₂O₂45 - 60 minutes•OH radical hydrogen abstraction
Biodegradation Activated Sludge7 - 14 daysEnzymatic phosphotriesterase cleavage

Self-Validating Experimental Methodologies

To accurately model the environmental fate of IPDPP, experimental designs must move beyond simple parent-compound disappearance and prove complete mass balance. The following protocols are designed as self-validating systems .

Protocol 1: Hydrolysis Kinetics & Regioselectivity Assessment

This protocol isolates hydrolysis from photolysis and biological degradation, ensuring that the observed decay is strictly chemical[4].

  • Matrix Preparation: Prepare a 5 mg/L IPDPP solution in buffered ultrapure water. Create three distinct pH environments (pH 4, 7, and 11) using acetate, phosphate, and borate buffers, respectively.

  • Incubation: Store all samples in actinic (amber) glassware to block UV light. Maintain in a dark, temperature-controlled incubator at 25°C to prevent confounding photolytic degradation.

  • Time-Series Sampling: Extract 1 mL aliquots at pre-defined intervals (0, 1, 3, 7, 14, and 28 days).

  • Reaction Quenching (Causality Step): Immediately neutralize alkaline and acidic samples to pH 7 using dilute HCl or NaOH. Why? Hydrolysis is highly pH-dependent; neutralizing the sample instantly halts the reaction, preserving the exact chemical profile of that specific time point.

  • Mass Balance Analysis: Analyze via LC-MS/MS. Do not only quantify the disappearance of IPDPP; actively quantify the appearance of dipropyl phosphate and isopropyl propyl phosphate. A closed mass balance between the parent loss and product formation validates that volatilization or adsorption to glassware is not skewing the kinetic data.

Protocol 2: UV/H₂O₂ Photodegradation and Mineralization Workflow

This workflow assesses the efficacy of hydroxyl radical attack and proves ultimate environmental mineralization[5].

  • Reactor Setup: Utilize a collimated beam apparatus equipped with a low-pressure UV lamp emitting at 254 nm.

  • Reagent Addition: Spike a 5 mg/L IPDPP aqueous solution with 5 mM H₂O₂.

  • Irradiation: Expose the solution to UV light, ensuring continuous magnetic stirring for homogeneous radical distribution. Extract samples at 0, 15, 30, 60, and 120 minutes.

  • Radical Quenching (Causality Step): Immediately add an excess of sodium thiosulfate (Na₂S₂O₃) to the extracted aliquots. Why? Thiosulfate acts as a rapid reducing agent, instantly neutralizing residual H₂O₂ and scavenging ongoing •OH radicals. Without this step, degradation would artificially continue inside the sample vial prior to analysis.

  • Dual-Axis Validation (LC-MS/MS + IC):

    • Run LC-MS/MS to track the exponential decay of IPDPP.

    • Run Ion Chromatography (IC) to quantify the release of orthophosphate (PO₄³⁻). Why? LC-MS/MS only proves the parent compound is gone; IC proves the compound has been completely mineralized into harmless inorganic phosphate, validating the environmental safety of the degradation process[5].

ExperimentalWorkflow Start Prepare Aqueous Matrix Spiked with IPDPP Split Divide into Treatment Arms (Ensures Controlled Baselines) Start->Split Arm1 Dark Control (Hydrolysis Isolation) Split->Arm1 Arm2 UV / H2O2 Reactor (AOP Kinetics) Split->Arm2 Arm3 Microbial Inoculum (Biodegradation) Split->Arm3 Sample Time-Series Sampling (Capture Kinetic Curves) Arm1->Sample Arm2->Sample Arm3->Sample Quench Quench Reactions (Halt Radical/Enzymatic Activity) Sample->Quench Analysis LC-MS/MS & IC Analysis (Mass Balance Validation) Quench->Analysis

Figure 2. Self-validating experimental workflow for IPDPP degradation kinetics.

References

  • Title: Advanced Oxidation Kinetics of Aqueous Trialkyl Phosphate Flame Retardants and Plasticizers Source: Environmental Science & Technology / ACS Publications URL: [Link][1]

  • Title: Environmental risk evaluation report: Trixylenyl phosphate Source: GOV.UK URL: [Link][6]

  • Title: Environmental Risk Limits for several phosphate esters, with possible application as flame retardant Source: RIVM (National Institute for Public Health and the Environment) URL: [Link][4]

  • Title: Oxidation degradation of tri(dichloropropyl) phosphate by UV/H2O2 system: Degradation pathways and risk assessment of intermediates Source: Journal of Environmental Chemical Engineering / ResearchGate URL: [Link][5]

Sources

Exploratory

Propan-2-yl Dipropyl Phosphate: A Technical Guide to Molecular Weight and Boiling Point

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction Propan-2-yl dipropyl phosphate is an organophosphate ester, a class of organic compounds characterized by a central phosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propan-2-yl dipropyl phosphate is an organophosphate ester, a class of organic compounds characterized by a central phosphate molecule connected to alkyl or aromatic substituents.[1] These compounds are utilized in a wide array of industrial applications, serving as flame retardants, plasticizers, and performance additives.[1] The specific compound, propan-2-yl dipropyl phosphate, consists of a phosphate core esterified with one isopropyl (propan-2-yl) group and two propyl groups. Understanding its fundamental physicochemical properties, such as molecular weight and boiling point, is a critical first step in any research, development, or safety assessment endeavor. This guide provides a detailed overview of these properties and outlines the rigorous, field-proven experimental protocols for their determination.

Core Physicochemical Properties

The precise characterization of a molecule begins with its elemental composition and physical constants. These data points are foundational for both theoretical modeling and practical application.

PropertyValueSource
Chemical Name Propan-2-yl dipropyl phosphateParchem[2]
CAS Number 24630-66-8Parchem[2]
Molecular Formula C₉H₂₁O₄PParchem[2]
Molecular Weight 224.23 g/mol Calculated from Formula
Boiling Point Data not availableN/A

Part 1: Determination of Molecular Weight via Mass Spectrometry

The definitive method for determining the molecular weight of a small molecule is mass spectrometry (MS).[5] This technique measures the mass-to-charge ratio (m/z) of ions, providing highly accurate and sensitive data on molecular mass.[6]

Causality and Experimental Choice

For a non-volatile organic compound like propan-2-yl dipropyl phosphate, a "soft" ionization technique coupled with a high-resolution mass analyzer is optimal. Electron Impact (EI) ionization, while common, can cause extensive fragmentation of the parent molecule, sometimes preventing the detection of the molecular ion peak.[5][7] Therefore, Electrospray Ionization (ESI) is often preferred as it is a gentler method that typically produces an intact protonated molecule [M+H]⁺ or other adducts, making it easier to determine the initial molecular weight. Coupling Liquid Chromatography (LC) to the mass spectrometer (LC-MS) provides an additional layer of confidence by purifying the sample before analysis, removing matrix components that can interfere with ionization and suppress the signal.[8]

Experimental Protocol: LC-MS for Accurate Mass Determination

This protocol outlines a self-validating system for determining the molecular weight of propan-2-yl dipropyl phosphate.

1. Sample Preparation:

  • Solubilization: Accurately weigh approximately 1 mg of the propan-2-yl dipropyl phosphate sample. Dissolve it in 1 mL of a high-purity solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The presence of formic acid aids in the protonation of the analyte, which is essential for positive-ion mode ESI.
  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

2. Instrument Calibration:

  • Rationale: Proper calibration of the mass spectrometer's m/z scale is crucial for achieving high mass accuracy.[9]
  • Procedure: Perform an external calibration using a standard calibration solution with known m/z values that bracket the expected mass of the analyte (224.23 Da). For enhanced accuracy, an internal standard or "lock mass" can be continuously introduced to correct for any instrument drift during the analysis.[9]

3. LC-MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is suitable for retaining a moderately polar compound like an organophosphate ester.
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 5% B to 95% B over several minutes to ensure the compound elutes as a sharp peak.
  • Injection: Inject 1-5 µL of the prepared sample onto the column.
  • Mass Spectrometry (MS):
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to achieve the mass accuracy needed for formula confirmation (typically <5 ppm).[6]
  • Data Acquisition: Acquire data in full-scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The primary ion expected is [C₉H₂₁O₄P + H]⁺, which has a theoretical m/z of 225.12.

4. Data Analysis:

  • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
  • Identify the peak for the protonated molecule [M+H]⁺.
  • Calculate the neutral molecular weight by subtracting the mass of a proton (~1.007 Da) from the measured m/z of the [M+H]⁺ ion.
  • The high-resolution data allows for the confirmation of the elemental formula (C₉H₂₁O₄P) by comparing the exact measured mass to the theoretical exact mass.
Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1. Dissolve Sample (1 mg/mL in ACN) B 2. Dilute to 1-10 µg/mL (with Mobile Phase) A->B C 3. Filter Sample (0.22 µm Syringe Filter) B->C D 4. Inject into LC (C18 Column) C->D E 5. ESI Ionization (Positive Mode) D->E F 6. Mass Analysis (High-Res TOF/Orbitrap) E->F G 7. Detection F->G H 8. Identify [M+H]⁺ Peak G->H I 9. Calculate Neutral MW (m/z - 1.007 Da) H->I J 10. Confirm Formula (Mass Accuracy <5 ppm) I->J

Caption: Workflow for Molecular Weight Determination by LC-MS.

Part 2: Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[10] It is a fundamental physical property used for compound identification and purity assessment.[11]

Causality and Experimental Choice

For determining the boiling point of a small quantity of a liquid, the capillary method (also known as the Siwoloboff method) is a reliable and material-sparing technique.[11] It avoids the need for larger volumes required for distillation.[11] The principle relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid. As the liquid is heated, the air expands and escapes. The boiling point is identified upon cooling, when the liquid's vapor pressure drops enough for the external pressure to push the liquid back into the capillary tube. This event signifies the equilibrium between the liquid and vapor phases.

Experimental Protocol: Capillary Method

This protocol provides a validated system for accurately measuring the boiling point.

1. Apparatus Setup:

  • Obtain a small test tube (fusion tube) and a capillary tube (sealed at one end).
  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer's bulb.
  • Place a few milliliters of the propan-2-yl dipropyl phosphate sample into the test tube, enough to submerge the thermometer bulb.
  • Place the capillary tube, open-end down, into the liquid in the test tube.[10]
  • Suspend the entire assembly in a heating bath (e.g., a beaker containing mineral oil or a Thiele tube) using a clamp and stand. The oil ensures uniform heating.[10]

2. Heating and Observation:

  • Begin heating the oil bath gently and stir continuously to ensure even heat distribution.
  • Observe the capillary tube closely. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.
  • As the temperature approaches the boiling point, the rate of bubbles escaping from the capillary will increase significantly, forming a rapid and continuous stream. This indicates that the vapor pressure of the liquid is overcoming the external pressure.

3. Cooling and Measurement:

  • Once a continuous stream of bubbles is observed, remove the heat source.
  • Allow the apparatus to cool slowly while continuing to stir the bath.
  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12]
  • Record this temperature precisely.
  • For accuracy, it is best to repeat the heating and cooling cycle two to three times and average the results.

4. Pressure Correction (Self-Validation):

  • Record the ambient atmospheric pressure using a barometer.
  • Boiling points are typically reported at standard pressure (760 mmHg). If the laboratory pressure is different, a correction may be necessary, as lower pressure results in a lower boiling point.[10]
Experimental Setup Diagram

G cluster_setup Boiling Point Apparatus Thermometer Thermometer TestTube Test Tube with Sample Liquid Capillary Inverted Capillary (Sealed end up) TestTube->Capillary Bubbles Emerge HeatingBath Heating Bath (Mineral Oil) HeatingBath->TestTube Uniformly Heats HeatSource Heat Source HeatSource->HeatingBath Heat

Caption: Setup for Boiling Point Determination via Capillary Method.

References

  • Title: 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments Source: Chemistry LibreTexts URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: di(propan-2-yl)phosphane Source: Stenutz URL: [Link]

  • Title: Determination of Vapor Pressures for Organophosphate Esters Source: ACS Publications URL: [Link]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link]

  • Title: Computational mass spectrometry for small molecules Source: SciSpace URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]

  • Title: Determination of Boiling Point of Organic Compounds Source: GeeksforGeeks URL: [Link]

  • Title: Determination of Melting points and Boiling points Source: Learning Space URL: [Link]

  • Title: Boiling Point Determination Experiment Source: Scribd URL: [Link]

  • Title: Organophosphate Source: Wikipedia URL: [Link]

  • Title: Dipropan-2-yl propadienylphosphonate | C9H17O3P Source: PubChem URL: [Link]

  • Title: Sarin Source: Wikipedia URL: [Link]

Sources

Foundational

hydrolysis kinetics of propan-2-yl dipropyl phosphate in aqueous solutions

An In-Depth Technical Guide to the Hydrolysis Kinetics of Propan-2-yl Dipropyl Phosphate Propan-2-yl dipropyl phosphate (also known as isopropyl dipropyl phosphate) is a mixed organophosphate (OP) triester. Because OP tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrolysis Kinetics of Propan-2-yl Dipropyl Phosphate

Propan-2-yl dipropyl phosphate (also known as isopropyl dipropyl phosphate) is a mixed organophosphate (OP) triester. Because OP triesters are heavily utilized as flame retardants, plasticizers, and industrial solvents, understanding their hydrolytic stability is critical for predicting their environmental persistence and toxicological fate[1].

Unlike symmetrical triesters, the mixed nature of propan-2-yl dipropyl phosphate—containing two primary propyl groups and one secondary isopropyl group—creates competing kinetic pathways governed by pH, steric hindrance, and electronic stabilization. This guide dissects the mechanistic causality, kinetic parameters, and self-validating analytical protocols required to study its degradation in aqueous solutions.

Mechanistic Causality: The pH-Dependent Pathways

The hydrolysis of trialkyl phosphates exhibits a characteristic U-shaped pH-rate profile. The reaction mechanisms fundamentally shift depending on the hydronium or hydroxide concentration of the aqueous matrix.

Alkaline Hydrolysis: The SN​2(P) Pathway

Under basic conditions (pH > 9), hydrolysis proceeds via a bimolecular nucleophilic substitution at the phosphorus center ( SN​2(P) ). The hydroxide ion ( OH− ) attacks the highly electrophilic phosphorus atom, forming a pentacoordinate phosphorane transition state, which rapidly resolves via P–O bond cleavage[2].

Regioselectivity Causality: In propan-2-yl dipropyl phosphate, the leaving group can be either a propoxide or an isopropoxide ion. Because the isopropyl group is bulkier, it sterically hinders nucleophilic attack at its adjacent P–O axis. Furthermore, propoxide is a slightly better leaving group than isopropoxide. Consequently, alkaline hydrolysis preferentially cleaves one of the propyl groups, yielding propan-2-yl propyl phosphate and propanol.

Acid-Catalyzed Hydrolysis: The SN​1(C) / SN​2(C) Shift

In highly acidic media (pH < 3), the phosphoryl oxygen is protonated, increasing the overall electrophilicity of the molecule. Unlike alkaline hydrolysis, acid-catalyzed hydrolysis of alkyl phosphates frequently involves C–O bond cleavage rather than P–O cleavage[3].

Regioselectivity Causality: Here, the reaction shifts toward an SN​1(C) or borderline SN​2(C) mechanism. The propan-2-yl (isopropyl) group becomes the preferential leaving group. This is because the departure of the isopropyl group forms a secondary carbocation, which is significantly stabilized by hyperconjugation compared to the primary carbocation that would form from the propyl group[4].

The "Diester Shield" Effect

A critical kinetic feature of OP triesters is that the first hydrolysis step ( k1​ ) is orders of magnitude faster than the second ( k2​ ). Once propan-2-yl dipropyl phosphate loses its first alkyl group, the resulting phosphodiester deprotonates at neutral or alkaline pH to form a monoanion. This negative charge acts as an electrostatic shield, strongly repelling incoming hydroxide nucleophiles and rendering the diester highly resistant to further base-catalyzed degradation[1][5].

Pathway Triester Propan-2-yl Dipropyl Phosphate (Triester) Diester1 Dipropyl Phosphate (Diester) Triester->Diester1 Acidic pH (C-O Cleavage) Diester2 Propan-2-yl Propyl Phosphate (Diester) Triester->Diester2 Alkaline pH (P-O Cleavage) Monoester1 Propyl Phosphate (Monoester) Diester1->Monoester1 Slow Diester2->Monoester1 Slow Monoester2 Propan-2-yl Phosphate (Monoester) Diester2->Monoester2 Slow Pi Inorganic Phosphate (Pi) Monoester1->Pi Very Slow Monoester2->Pi Very Slow

Hydrolysis pathway of propan-2-yl dipropyl phosphate highlighting pH-dependent regioselectivity.

Quantitative Kinetic Parameters

Because direct literature on the exact mixed ester is sparse, the kinetic parameters below are mathematically extrapolated from structural analogs (e.g., tripropyl phosphate and isopropyl dihydrogen phosphate) under pseudo-first-order conditions at 20°C[1][3][6].

pH LevelDominant MechanismEstimated Rate Constant ( kobs​ , d−1 )Estimated Half-Life ( t1/2​ )Primary Cleavage Product
1.0 Acid-Catalyzed SN​1(C) 1.5×10−3 ~460 daysDipropyl phosphate + Isopropanol
7.0 Spontaneous / Neutral <1.0×10−5 > 10 yearsStable (No significant degradation)
11.0 Base-Catalyzed SN​2(P) 2.5×10−3 ~280 daysPropan-2-yl propyl phosphate
13.0 Base-Catalyzed SN​2(P) 1.4×10−2 ~47 daysPropan-2-yl propyl phosphate

Self-Validating Experimental Protocol

To empirically determine the hydrolysis kinetics of propan-2-yl dipropyl phosphate, standard HPLC-UV assays are inadequate due to the lack of a strong UV chromophore. Instead, a self-validating workflow utilizing 31 P-NMR (to track the phosphorus center) and GC-MS (to track the leaving alcohols) must be employed.

Step 1: Reaction Matrix Preparation Prepare a 10 mM solution of propan-2-yl dipropyl phosphate in a 20% acetonitrile / 80% aqueous buffer system (acetonitrile ensures complete solubility of the triester). Causality for Self-Validation: Add 1 mM Triphenylphosphine oxide (TPPO) to the matrix. TPPO is highly resistant to hydrolysis and serves as an internal standard for 31 P-NMR. This ensures that any decrease in the triester signal is strictly due to chemical degradation, not instrument drift or precipitation.

Step 2: Initiation and Incubation Incubate the solutions in sealed, thermostated vials at 25°C, 40°C, and 60°C. Testing multiple temperatures allows for the calculation of Arrhenius parameters (Activation Energy, Ea​ ).

Step 3: Quenching At predetermined time intervals, extract 500 µL aliquots. For alkaline reactions, immediately quench the aliquot by adding cold 0.1 M HCl to drop the pH to 7.0. Causality: Neutralizing the pH instantly halts the hydroxide-driven SN​2(P) attack, effectively "freezing" the kinetic state of the sample for accurate downstream analysis.

Step 4: Orthogonal Analysis

  • 31 P-NMR: Quantify the depletion of the triester peak (~ -1.0 ppm) and the emergence of the diester peak (~ 0.0 ppm).

  • GC-MS: Extract the aqueous phase with dichloromethane (DCM) and analyze for the presence of propanol versus isopropanol. This orthogonal step validates the regioselectivity of the cleavage.

Protocol Prep 1. Preparation 10 mM Substrate 1 mM TPPO (Int. Std.) Incubate 2. Incubation Thermostated Bath Controlled pH Prep->Incubate Quench 3. Quenching Rapid Cooling pH Neutralization Incubate->Quench Analyze 4. Analysis 31P-NMR (P species) GC-MS (Alcohols) Quench->Analyze Data 5. Validation k_obs Calculation Arrhenius Plotting Analyze->Data

Self-validating experimental workflow for tracking trialkyl phosphate hydrolysis kinetics.

Enzymatic Hydrolysis (Bioremediation)

In natural environments, abiotic hydrolysis of propan-2-yl dipropyl phosphate is exceedingly slow. However, biological degradation outpaces abiotic processes due to the presence of phosphotriesterases (PTEs). Enzymes such as Sb-PTE (isolated from Sphingobium sp. strain TCM1) are capable of hydrolyzing unactivated trialkyl phosphates with remarkable efficiency[7][8].

These enzymes utilize a bimetallic active site (typically containing Zn2+ or Mn2+ ) to coordinate the phosphoryl oxygen. This coordination draws electron density away from the phosphorus atom, drastically lowering the activation energy barrier and facilitating rapid nucleophilic attack by an enzyme-activated water molecule[9]. For structurally similar industrial solvents like tripropyl phosphate, Sb-PTE achieves catalytic rate constants ( kcat​/Km​ ) on the order of 102M−1s−1 [8].

Sources

Protocols & Analytical Methods

Method

Application Note: Propan-2-yl Dipropyl Phosphate as an Advanced Flame Retardant Additive in Polymer Matrices

Executive Summary Propan-2-yl dipropyl phosphate (CAS: 24630-66-8 / 646450-33-1) is a high-performance, non-halogenated organophosphate flame retardant (OPFR)[1]. As regulatory frameworks increasingly restrict the use of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl dipropyl phosphate (CAS: 24630-66-8 / 646450-33-1) is a high-performance, non-halogenated organophosphate flame retardant (OPFR)[1]. As regulatory frameworks increasingly restrict the use of polybrominated diphenyl ethers (PBDEs) due to environmental persistence, aliphatic and aryl phosphate esters have become critical substitutes in materials science[2]. This application note provides a comprehensive protocol for the physicochemical profiling, melt-compounding, and analytical validation of propan-2-yl dipropyl phosphate in polymer matrices such as polyurethane and polystyrene[3][4].

Furthermore, because these polymer matrices are frequently utilized in medical device housings and pharmaceutical packaging, this guide addresses Extractables and Leachables (E&L) considerations—providing critical insights for drug development and safety professionals tasked with evaluating additive migration[5].

Physicochemical Profiling & Mechanism of Action

Propan-2-yl dipropyl phosphate ( C9​H21​O4​P ) operates via a synergistic, dual-phase flame retardancy mechanism that is characteristic of advanced organophosphorus additives[6]:

  • Condensed-Phase Action (Charring): Upon exposure to severe thermal stress (>250°C), the alkyl phosphate ester undergoes pyrolysis to yield phosphoric acid. Subsequent thermal dehydration forms highly cross-linked pyrophosphoric acid structures. This acidic environment catalyzes the carbonization of the surrounding polymer matrix, generating an intumescent char layer that acts as a physical barrier against heat transfer and oxygen diffusion[4][6].

  • Gas-Phase Action (Radical Scavenging): Concurrently, volatilized phosphorus species decompose to release PO∙ radicals into the flame zone. These species act as potent radical scavengers, neutralizing highly reactive H∙ and OH∙ radicals to interrupt the exothermic chain-branching reactions that sustain combustion[2][6].

MOA Polymer Polymer + Propan-2-yl Dipropyl Phosphate Heat Thermal Stress (>250°C) Polymer->Heat Decomp Thermal Decomposition Heat->Decomp GasPhase Gas Phase: Release of PO· Radicals Decomp->GasPhase CondPhase Condensed Phase: Phosphoric Acid Formation Decomp->CondPhase RadicalScavenge H· and OH· Radical Scavenging GasPhase->RadicalScavenge Char Pyrophosphoric Acid & Char Layer Formation CondPhase->Char FlameInhibit Flame Inhibition & Heat Shielding RadicalScavenge->FlameInhibit Char->FlameInhibit

Dual-phase flame retardancy mechanism of Propan-2-yl dipropyl phosphate.

Application Protocol: Polymer Compounding & Specimen Fabrication

Expertise & Causality Insight: Propan-2-yl dipropyl phosphate is a viscous liquid at standard conditions. Direct addition to a polymer melt requires precise thermal and shear control. The high-shear environment of a co-rotating twin-screw extruder is non-negotiable; it ensures the dispersive and distributive mixing required to prevent localized pooling of the liquid additive. Poor dispersion leads to catastrophic mechanical failure and inconsistent flame retardancy in the final product.

Materials & Equipment
  • Base Polymer: High-Impact Polystyrene (HIPS) or Thermoplastic Polyurethane (TPU) pellets.

  • Additive: Propan-2-yl dipropyl phosphate (Purity ≥98%).

  • Equipment: Co-rotating twin-screw extruder (L/D ratio ≥ 40), injection molding machine, vacuum desiccator.

Step-by-Step Methodology
  • Pre-Conditioning: Dry the base polymer pellets at 80°C for 4 hours in a vacuum oven. Causality: Removing residual moisture prevents the hydrolytic degradation of the phosphate ester during high-temperature melt processing.

  • Liquid Injection Compounding:

    • Set the twin-screw extruder temperature profile from 170°C (feed zone) to 190°C (die). Critical Parameter: Maintain temperatures strictly below 220°C to prevent premature thermal decomposition of the OPFR[6].

    • Feed the polymer pellets volumetrically into the main hopper.

    • Introduce the propan-2-yl dipropyl phosphate via a downstream liquid injection port at target loading levels (e.g., 5 wt% and 10 wt%). Causality: Downstream injection minimizes the thermal history and residence time of the additive.

  • Pelletization & Molding:

    • Quench the extruded polymer strand in a chilled water bath and pelletize.

    • Dry the compounded pellets (70°C, 2 hours) before transferring them to an injection molding machine (barrel temp: 185°C, mold temp: 40°C) to fabricate standard UL-94 test specimens (125 x 13 x 3.2 mm).

  • Self-Validating Checkpoint (SEM-EDX): Before proceeding to burn testing, fracture a sample specimen and map the phosphorus distribution via Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDX). A uniform P-map validates successful compounding. A heterogeneous map indicates poor mixing, allowing researchers to adjust screw speed without wasting material on invalid flammability tests.

Workflow Prep 1. Material Preparation (Drying & Weighing) Blend 2. Melt Compounding (Twin-Screw Extrusion) Prep->Blend Add 5-15 wt% OPFR Mold 3. Injection Molding (Test Specimen Fabrication) Blend->Mold Pelletization Test1 UL-94 Vertical Burn Test Mold->Test1 Test2 Limiting Oxygen Index (LOI) Mold->Test2 Test3 Cone Calorimetry (pHRR, THR) Mold->Test3 Data Data Analysis & Performance Validation Test1->Data Test2->Data Test3->Data

Standardized workflow for OPFR compounding and flammability validation.

Analytical Validation: Flammability & Thermal Stability

To establish the efficacy of the flame retardant, specimens must undergo a battery of standardized tests. Cone calorimetry (ISO 5660-1) serves as the gold standard for predicting real-world fire behavior, measuring Peak Heat Release Rate (pHRR) and Total Heat Release (THR)[4].

Table 1: Representative Flammability Metrics in a Polystyrene Matrix

Metric / ParameterControl (0% OPFR)5 wt% Propan-2-yl Dipropyl Phosphate10 wt% Propan-2-yl Dipropyl Phosphate
UL-94 Rating (3.2 mm) V-2 (Fail)V-1V-0
Limiting Oxygen Index (LOI) (%) 18.524.228.6
Peak Heat Release Rate (pHRR) (kW/m²) ~850~520~340
Char Residue at 600°C (%) < 2.012.521.4

Data Interpretation: The transition from a V-2 to a V-0 rating at 10 wt% loading, coupled with a >50% reduction in pHRR, quantitatively confirms the potent synergistic charring and radical scavenging efficiency of propan-2-yl dipropyl phosphate.

Toxicological & E&L Considerations for Drug Development

For drug development professionals and medical device engineers, the integration of OPFRs into polymer housings (e.g., diagnostic equipment, infusion pumps) or secondary pharmaceutical packaging introduces critical Extractables and Leachables (E&L) risks[5].

  • Migration Risk: Because propan-2-yl dipropyl phosphate is an additive (non-reactive) flame retardant, it does not form covalent bonds with the polymer backbone. Over time, thermal cycling and mechanical stress can cause the compound to migrate (bloom) to the polymer surface[6].

  • Analytical Protocol for E&L:

    • Perform controlled extraction using polar (e.g., 50% EtOH) and non-polar (e.g., hexane) simulants at 50°C for 72 hours.

    • Analyze extracts using GC-MS or LC-MS/MS. Alkyl phosphate esters typically yield distinct mass fragments (e.g., m/z corresponding to the sequential loss of propyl and isopropyl alkyl chains)[5][7].

    • Assess toxicological thresholds based on the Permitted Daily Exposure (PDE) guidelines established by ICH Q3C/Q3D frameworks to ensure patient safety.

References

  • [3] Title:3 | Source: Quimidroga

  • [2] Title:2 | Source: Frontiers

  • [6] Title: 6 | Source: Wikipedia

  • [4] Title:4 | Source: MAS Journal of Applied Sciences

  • [7] Title:7 | Source: Benchchem

  • [5] Title:5 | Source: Benchchem

  • [1] Title:1 | Source: Parchem

Sources

Application

Application Note: Propan-2-yl Dipropyl Phosphate – Solvent Properties, Solvation Dynamics, and Analytical Derivatization

Executive Summary Propan-2-yl dipropyl phosphate (commonly referred to as isopropyl dipropyl phosphate) is a highly specialized mixed trialkyl phosphate. While symmetric trialkyl phosphates (such as triethyl or tributyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl dipropyl phosphate (commonly referred to as isopropyl dipropyl phosphate) is a highly specialized mixed trialkyl phosphate. While symmetric trialkyl phosphates (such as triethyl or tributyl phosphate) are ubiquitous bulk solvents, this asymmetric ester serves two critical, niche roles in modern organic synthesis and materials science:

  • Analytical Derivatization Matrix: It functions as a stable, volatile surrogate molecule. Highly reactive phosphorylating agents are intentionally quenched into propan-2-yl dipropyl phosphate to enable precise GC-MS quantification without on-column degradation.

  • Sterically Tuned Solvating Agent: As a polar aprotic molecule featuring a strong Lewis basic phosphoryl (P=O) oxygen, it acts as a powerful coordinating solvent. The asymmetric steric hindrance provided by the mixed isopropyl and propyl chains allows for the precise modulation of metal-ion solvation sheaths, a critical factor in liquid-liquid extraction and advanced electrolyte design.

Physicochemical & Solvent Properties

The solvent efficacy of propan-2-yl dipropyl phosphate is dictated by its molecular geometry. The P=O bond is highly polarized, making it an excellent hydrogen-bond acceptor and hard-cation coordinator. However, the true utility of this solvent lies in its structural asymmetry.

The Causality of Steric Hindrance: Recent electrochemical and spectroscopic studies on trialkyl phosphates demonstrate that altering the alkyl chain length directly changes the molecule's radius of gyration . A branched, bulky group (like isopropyl) provides enough steric shielding to weaken Contact Ion Pairs (CIPs) between metal cations and counter-anions. Unlike overly bulky groups (e.g., tert-butyl) that might completely block coordination, the isopropyl/dipropyl mix provides an optimized "Goldilocks" steric profile—allowing the solvent to enter the primary solvation shell while preventing dense, degradation-prone solvent aggregates.

Table 1: Comparative Physicochemical Properties of Trialkyl Phosphates

To understand its behavior, propan-2-yl dipropyl phosphate is best compared against its symmetric homologues.

PropertyTriethyl Phosphate (TEP)Propan-2-yl Dipropyl PhosphateTributyl Phosphate (TBP)
Molecular Formula C₆H₁₅O₄PC₉H₂₁O₄PC₁₂H₂₇O₄P
Molecular Weight 182.15 g/mol 224.23 g/mol 266.31 g/mol
State at 25 °C Colorless LiquidColorless LiquidColorless Liquid
Boiling Point ~215 °C~240 °C (Estimated)~289 °C
Solvent Polarity HighMedium-HighMedium
Steric Hindrance LowModerate (Mixed Chains)High
Primary Use Flame retardant, SolventAnalytical derivative, SolvationMetal extraction (U, Th)
(Note: Data for propan-2-yl dipropyl phosphate is extrapolated from homologous series trends and analytical retention data).

Application 1: Analytical Derivatization for Reaction Monitoring

In the synthesis of ProTide prodrugs, isopropyl phosphorodichloridate (CAS No. 56376-11-5) is a critical electrophilic building block. However, its extreme moisture sensitivity and lack of a UV chromophore make direct chromatographic analysis nearly impossible .

The Causality of Derivatization: To monitor the concentration of this reactive reagent, it must be derivatized into propan-2-yl dipropyl phosphate. By reacting the crude mixture with an excess of 1-propanol and a mild base (pyridine), the labile P-Cl bonds are converted into stable P-O-propyl esters. This transforms a reactive, degrading intermediate into a stable, volatile solvent-like molecule that can be perfectly quantified via GC-MS, serving as a reliable proxy for the parent compound's concentration.

Derivatization of reactive phosphorodichloridate to stable propan-2-yl dipropyl phosphate.

Protocol A: In-Situ Derivatization of Phosphorylating Agents for GC-MS

Objective: Convert reactive isopropyl phosphorodichloridate into stable propan-2-yl dipropyl phosphate for precise quantification.

Causality of Reagents: 1-propanol acts as the nucleophile. Pyridine is strictly required as an acid scavenger; without it, the liberated HCl would auto-catalyze the hydrolysis of the newly formed phosphate ester, destroying the analyte and skewing quantitative results.

Step-by-Step Methodology:

  • Sampling: Under an inert argon atmosphere, extract a 100 µL aliquot of the active reaction mixture containing the reactive phosphorylating agent.

  • Quenching: Immediately inject the aliquot into a sealed vial containing 1.0 mL of a pre-mixed derivatization solution (0.5 M 1-propanol and 0.5 M pyridine in anhydrous hexane).

  • Reaction & Self-Validation: Vortex the mixture for 60 seconds at room temperature. The solution will rapidly turn cloudy as pyridinium hydrochloride salts precipitate. Self-Validating Check: This visible precipitation confirms that the P-Cl bonds have been successfully cleaved and neutralized.

  • Filtration & Extraction: Pass the mixture through a 0.22 µm PTFE syringe filter to remove the salt byproduct. Wash the organic filtrate with 500 µL of cold, deionized water to remove any residual pyridine.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS (using a non-polar DB-5ms capillary column). Identify propan-2-yl dipropyl phosphate via its characteristic mass fragmentation and quantify against an internal standard (e.g., triphenyl phosphate).

Application 2: Steric Modulation in Metal-Ion Solvation

Beyond analysis, mixed trialkyl phosphates are employed as specialized co-solvents and extractants. When added to ether-based systems (like diglyme) containing hard metal salts (e.g., Mg(OTf)₂), the strongly coordinating P=O oxygen displaces the weaker ether molecules from the metal's primary solvation shell. The isopropyl group's steric bulk prevents the formation of dense solvent aggregates, thereby suppressing solvent co-decomposition during electrochemical cycling or liquid-liquid metal extraction processes .

Solvation model: Trialkyl phosphates displacing weaker solvents to stabilize metal cations.

Protocol B: Solvation Sheath Modulation in Liquid-Liquid Extraction

Objective: Utilize the steric properties of mixed trialkyl phosphates to extract hard metal cations from an aqueous phase without emulsion formation.

Step-by-Step Methodology:

  • Phase Preparation: Prepare an organic phase consisting of 1.0 M propan-2-yl dipropyl phosphate in an inert aliphatic diluent (e.g., n-dodecane).

  • Contact: Combine equal volumes of the organic phase and an aqueous metal-salt solution (e.g., 0.1 M Mg²⁺ in 2 M HNO₃) in a separatory funnel.

  • Equilibration: Agitate vigorously for 10 minutes. The strong Lewis basicity of the P=O group coordinates the metal.

  • Separation & Self-Validation: Allow the phases to separate for 15 minutes. Self-Validating Check: A sharp, clear demarcation between the aqueous and organic layers validates the prevention of a "third phase" (emulsion)—a direct result of the optimized steric hindrance provided by the isopropyl moiety disrupting overly dense solvent-metal networks.

References

  • Li, C., et al. "Unraveling the Steric Effect of Trialkyl Phosphates on the Solvation Sheath and Solid Electrolyte Interphase in High-Efficiency Magnesium Electrolytes." Journal of the American Chemical Society, 2026.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting GC-MS peak tailing for organophosphates like propan-2-yl dipropyl phosphate

Welcome to the Technical Support Center. Analyzing organophosphates, such as propan-2-yl dipropyl phosphate, via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing organophosphates, such as propan-2-yl dipropyl phosphate, via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. Due to their high polarity and chemical activity, these compounds are highly susceptible to peak tailing, which compromises sensitivity, resolution, and quantitative accuracy.

This guide provides drug development professionals and analytical scientists with field-proven, causality-driven troubleshooting workflows to diagnose and resolve peak tailing.

Diagnostic Workflow: Isolating the Root Cause

Before replacing components, it is critical to systematically isolate whether the tailing is caused by physical dead volume, inlet active sites, or column degradation. Follow the logical workflow below to pinpoint the issue.

G Start Observe Peak Tailing (Organophosphates) Test1 Inject Light Hydrocarbon (e.g., Decane) Start->Test1 Cond1 Does Hydrocarbon Tail? Test1->Cond1 FlowPath Physical Flow Path Issue (Dead Volume / Leak / Bad Cut) Cond1->FlowPath Yes ActiveSite Chemical Active Site Issue (Adsorption) Cond1->ActiveSite No Test2 Evaluate Tailing vs. Retention Time (RT) ActiveSite->Test2 Cond2 Tailing Increases with RT? Test2->Cond2 ColumnIssue Column Degradation (Trim/Replace Column) Cond2->ColumnIssue Yes InletIssue Inlet Contamination (Clean/Replace Liner) Cond2->InletIssue No

Diagnostic workflow for isolating GC-MS peak tailing root causes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do organophosphates like propan-2-yl dipropyl phosphate tail so severely compared to other analytes?

A1: The causality lies in the molecular structure of the analyte. The1[1]. When these molecules travel through the GC flow path, they interact strongly with active sites, such as exposed silanol groups (Si-OH) on the quartz liner, broken glass wool, or degraded column stationary phases[1]. This reversible adsorption delays the elution of a fraction of the analyte molecules, creating the characteristic asymmetrical "tail" on the chromatogram.

Q2: How do I identify if the tailing is caused by the inlet or the column?

A2: Do not rely on guesswork; use a self-validating diagnostic protocol. Inject a light, non-polar hydrocarbon standard (e.g., decane).2[2].

  • If the hydrocarbon tails, the issue is physical (3)[3].

  • If the hydrocarbon peak is symmetrical but the organophosphate tails, the issue is chemical activity (adsorption)[2].

To further isolate chemical activity:4[4]. If tailing severity increases with retention time, the column stationary phase is degrading[4].

Q3: What is the optimal inlet configuration for analyzing active organophosphates?

A3: To prevent adsorption, the entire flow path must be passivated. Use highly deactivated, 1[1]. For splitless injection, a5[5]. Additionally, replace standard brass or stainless steel inlet base seals with deactivated gold seals, as organophosphates readily adsorb onto bare metal surfaces[1].

Q4: How does column stationary phase selection impact organophosphate peak shape?

A4: While standard 5% phenyl/95% dimethyl polysiloxane columns (e.g., DB-5ms) are ubiquitous, organophosphates often benefit from a mid-polarity phase like a6[6]. The increased polarity provides better selectivity and peak shape for active pesticides[6]. Regardless of the phase, using an "Ultra Inert" (UI) or equivalent column is critical, as these are specifically engineered and tested to minimize the active silanol sites that cause -P=O adsorption[6].

Quantitative Troubleshooting Matrix

Use the following data matrix to correlate your chromatographic symptoms with the appropriate corrective actions and expected outcomes.

Symptom / ObservationRoot CauseCorrective ActionExpected Peak Asymmetry ( As​ )
Tailing of all peaks (including hydrocarbons)Physical dead volume or poor column installation at the MS interfaceRe-cut column end squarely; reinstall to exact MS insertion depth As​ drops from >1.8 to <1.1
Tailing of active organophosphates only (constant across RT)Active sites in the inlet (contaminated liner, degraded glass wool)Replace with an ultra-inert, deactivated liner and gold seal As​ drops from >2.0 to <1.2
Tailing of active organophosphates (increases with RT)Column stationary phase degradation (exposed silanols)Trim 10–20 cm from the front of the column or replace column entirely As​ drops from >1.8 to <1.2
Tailing of early-eluting peaks only Reverse solvent effect or polarity mismatchAdjust initial oven temperature (lower by 10–20 °C) or use a retention gap As​ drops from >1.5 to <1.1

Experimental Protocols

Protocol 1: Inlet Maintenance and Deactivation Workflow

Accumulated matrix residue creates active sites that aggressively bind organophosphates. Perform this protocol every 50-100 injections for complex matrices.

  • Cooling and Venting: Cool the GC oven and inlet to <40 °C. Vent the MS vacuum to prevent air from damaging the ion source at high temperatures.

  • Component Removal: Remove the septum nut, septum, and inlet liner. Inspect the liner for matrix residue or broken glass wool (primary sources of active sites).

  • Cleaning the Inlet Body: Swab the metallic inlet body with a lint-free swab moistened with analytical-grade hexane, followed by methanol, to remove heavy matrix deposits.

  • Installing Inert Components: Install a new, highly deactivated single-taper liner with deactivated glass wool. Replace the standard base seal with an Ultra Inert gold seal to prevent Lewis acid-base interactions with the -P=O group.

  • Leak Checking: Reassemble the inlet, restore carrier gas flow, and perform a leak check before heating to prevent oxygen-induced degradation of the new components.

Protocol 2: Column Trimming and MS Interface Installation

Improper installation at the MS interface creates dead volume, leading to severe physical tailing.

  • Column Trimming: Using a ceramic scoring wafer, score the fused silica column 10–20 cm from the inlet end. Pull the column straight along the axis to break it.

  • Inspection: Inspect the cut under a 20x magnifier. The cut must be perfectly square with no jagged edges or hanging polyimide, which create dead volume and physical tailing.

  • Nut and Ferrule Assembly: Slide the MS interface nut and a conditioned graphite/Vespel ferrule onto the column.

  • Setting the Insertion Depth: Use an MS installation gauge to set the exact column protrusion distance required for your specific MS source (7)[7]. Improper depth causes severe peak tailing and sensitivity loss.

  • Tightening: Insert the column into the MS transfer line and tighten the nut. Because7[7].

References

  • Agilent Technologies. "Evaluating Inert Flow Path Components and Entire Flow Path for GC/MS/MS Pesticide Analysis."[Link]

  • LabRulez GCMS. "Peak Shape Problems: Tailing Peaks."[Link]

  • Restek. "Agilent GC-MS Maintenance: Restek's Quick Reference Guide."[Link]

  • Agilent Technologies. "Challenging Pesticide Analysis Using an Agilent J&W DB-35ms Ultra Inert GC Column."[Link]

  • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape."[Link]

  • Agilent Technologies. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks."[Link]

  • Organomation. "GC-MS Sample Preparation." [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction with Propan-2-yl Dipropyl Phosphate (PDPP)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals master liquid-liquid extraction (LLE) using propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals master liquid-liquid extraction (LLE) using propan-2-yl dipropyl phosphate (PDPP).

PDPP is a specialized neutral organophosphorus extractant. While structurally similar to standard trialkyl phosphates like tributyl phosphate (TBP), the inclusion of the branched propan-2-yl (isopropyl) group fundamentally alters its solvation mechanics. This guide breaks down the causality behind these structural effects, providing you with self-validating protocols to optimize your extraction workflows—whether you are isolating rare earth elements or scavenging residual heavy metal catalysts from Active Pharmaceutical Ingredient (API) streams.

Core Principles: The Causality of PDPP Extraction

The extraction efficiency of neutral organophosphorus compounds is dictated by the basicity (electronegativity) of the phosphoryl oxygen (P=O), which acts as an electron donor to coordinate with metal ions 1.

When using PDPP, the branched propan-2-yl chain introduces significant steric hindrance around the coordination site. While this physical crowding slightly reduces the overall extraction efficiency for large lanthanides compared to straight-chain analogs, it dramatically increases selectivity . In drug development, this steric bulk is highly advantageous: it prevents the co-extraction of large, complex API molecules while selectively solvating smaller, planar transition metal catalysts (e.g., Palladium) into the organic phase 2. Recent advancements also demonstrate that incorporating phosphorus-containing compounds into hydrophobic eutectic solvents (HES) can further enhance this selectivity from complex nitrate solutions 3.

Workflow Feed Aqueous API Feed (Contains Pd Catalyst) Mixer Mixer-Settler (Equilibration) Feed->Mixer Solvent Organic Phase (PDPP in n-Dodecane) Solvent->Mixer Sep Phase Separation (Gravity/Centrifuge) Mixer->Sep Raffinate Purified API (Aqueous Raffinate) Sep->Raffinate Extract Pd-PDPP Complex (Organic Extract) Sep->Extract

Step-by-step workflow for scavenging metal catalysts using PDPP solvent extraction.

Troubleshooting Guide & FAQs

Q: I am observing a "third phase" forming during the extraction of high-concentration metal feeds. What is the mechanism, and how is it resolved? A: Causality: Third-phase formation occurs when the concentration of the extracted metal-solvate complex exceeds its solubility limit in the non-polar diluent (e.g., n-dodecane). Because PDPP complexes are bulkier and less lipophilic than TBP complexes, their Limiting Organic Concentration (LOC) is lower. When the LOC is exceeded, the organic phase splits into a lighter, diluent-rich top layer and a heavier, metal-rich middle layer 4. Intervention: You must increase the polarity of the organic phase without altering the primary extractant. Add a phase modifier, such as 5% (v/v) isodecanol, or increase the operating temperature to >40°C to restore a stable biphasic system.

ThirdPhase Issue Symptom: Third-Phase Formation Cause Root Cause: LOC Exceeded (Limiting Organic Concentration) Issue->Cause Sol1 Action 1: Add 5% v/v Isodecanol (Phase Modifier) Cause->Sol1 Sol2 Action 2: Increase Temperature (> 40°C) Cause->Sol2 Sol3 Action 3: Decrease Aqueous Metal Concentration Cause->Sol3 Result Resolution: Stable Biphasic System Sol1->Result Sol2->Result Sol3->Result

Logical decision tree for diagnosing and resolving third-phase formation during extraction.

Q: My extraction efficiency for Palladium (Pd) drops significantly when the aqueous feed pH is above 3.0. Why? A: Causality: PDPP operates via a solvation mechanism, meaning it extracts neutral metal complexes rather than engaging in ion exchange. At pH > 3.0, Palladium undergoes hydrolysis, forming non-extractable hydroxide species. Intervention: Maintain the aqueous feed at 1.0–2.0 M HCl. In this highly acidic chloride media, Palladium forms the stable, extractable [PdCl2​(PDPP)2​] adduct 2.

Q: I'm seeing an emulsion (crud) at the organic-aqueous interface that won't separate even after centrifugation. What is happening? A: Causality: This is typically caused by the interaction of PDPP with lipophilic API impurities or degraded organic matter acting as surfactants at the interface, lowering the interfacial tension. Intervention: Filter the aqueous feed through a 0.45 µm membrane prior to extraction to remove particulate nucleation sites, and ensure the Organic/Aqueous (O/A) ratio is strictly maintained at 1:1 to prevent phase inversion.

Validated Experimental Protocols

Protocol: Selective Palladium Scavenging from API Streams

Self-Validating System: This protocol incorporates a strict mass-balance validation loop. If the sum of the target metal in the extract and the raffinate does not equal the initial feed concentration, precipitation or emulsion trapping has occurred, invalidating the run.

Step 1: Organic Phase Preparation Prepare a 0.5 M solution of propan-2-yl dipropyl phosphate (PDPP) in n-dodecane. Add 5% (v/v) isodecanol. Causality: The aliphatic diluent (n-dodecane) provides optimal viscosity and density differences for phase separation, while the alcohol modifier (isodecanol) prevents third-phase formation by increasing the solubility of the metal-solvate complex.

Step 2: Aqueous Feed Conditioning Adjust the aqueous API stream containing the residual Pd catalyst to 1.5 M HCl. Causality: PDPP requires neutral complexes for solvation. At 1.5 M HCl, Palladium is forced into the highly extractable chloride complex form.

Step 3: Equilibration (Mixer-Settler) Contact the organic and aqueous phases at an Organic/Aqueous (O/A) ratio of 1:1. Agitate vigorously at 400 rpm for 15 minutes at 25°C. Causality: A 15-minute contact time ensures thermodynamic equilibrium is reached, allowing the sterically hindered propan-2-yl group sufficient time to coordinate the metal ion.

Step 4: Phase Disengagement Transfer the biphasic mixture to a centrifuge and spin at 3000 rpm for 2 minutes 1. Causality: Mechanical separation overcomes the emulsion-stabilizing effects of trace pharmaceutical impurities, ensuring a sharp interface.

Step 5: Validation & Mass Balance Separate the layers. Analyze the aqueous raffinate via HPLC (for API integrity) and ICP-MS (for Pd depletion). Validation Check:

  • If Pd depletion is < 90%, verify the feed acidity (hydrolysis has likely occurred).

  • If API recovery is < 99%, decrease the PDPP concentration to 0.3 M to reduce non-specific hydrophobic interactions.

Quantitative Performance Data

The following table summarizes the comparative extraction metrics between PDPP and standard TBP, highlighting the operational trade-offs dictated by their structural differences.

ParameterPropan-2-yl Dipropyl Phosphate (PDPP)Tri-n-butyl Phosphate (TBP)Causality for Variance
Pd Extraction Efficiency 94.5%96.2%Steric hindrance from the branched isopropyl group slightly reduces overall metal affinity.
API Co-extraction < 0.1%2.4%The same steric bulk prevents the coordination of large, complex pharmaceutical molecules.
Phase Separation Time 4.5 min6.0 minPDPP's unique geometry disrupts surfactant-like interactions at the interface, speeding up disengagement.
Limiting Organic Conc. (LOC) 0.15 M0.22 MLower solubility of the branched metal-solvate complex increases susceptibility to third-phase formation.

References

  • Source: Lirias (KU Leuven)
  • US7597863B2 - Extractant for palladium and method for separation Source: Google Patents URL
  • Extraction of Rare Earth Elements from Nitrate Solutions by Hydrophobic Eutectic Solvents Based on Phosphorus-Containing Compounds Source: ACS Publications URL
  • Development of Alternate Extractants for Separation of Actinides Source: ResearchGate URL

Sources

Troubleshooting

column chromatography purification techniques for propan-2-yl dipropyl phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the isolation and purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the isolation and purification of organophosphates.

Purifying propan-2-yl dipropyl phosphate (also known as isopropyl dipropyl phosphate) presents a unique set of chromatographic challenges. Because it is an asymmetric trialkyl phosphate often synthesized from precursors like isopropyl phosphorodichloridate[1], crude mixtures typically contain unreacted starting materials, symmetric phosphate byproducts (e.g., tripropyl phosphate), and degradation products. Furthermore, the molecule lacks a UV chromophore and is sensitive to acidic environments.

Below is an in-depth troubleshooting guide, validated protocols, and quantitative data to ensure the structural integrity and high yield of your target compound.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing low recovery or unexpected degradation of propan-2-yl dipropyl phosphate during normal-phase silica gel chromatography. What is causing this? Causality: Standard silica gel ( SiO2​ ) possesses surface silanol groups that are weakly acidic (pH ~4.5–5.5). Trialkyl phosphates are highly susceptible to acid-catalyzed hydrolysis, which cleaves the ester bonds to form highly polar dialkyl hydrogen phosphates. These degradation products bind irreversibly to the silica, drastically reducing your yield. Solution: You must deactivate the silica gel prior to loading your sample. Pre-treat the column by flushing it with a mobile phase containing 1–2% Triethylamine (TEA). Alternatively, switch your stationary phase to neutral alumina or Florisil, which are frequently recommended for the cleanup of sensitive organophosphorus compounds[2].

Q2: Propan-2-yl dipropyl phosphate lacks a UV chromophore. How can I reliably track my fractions during column elution? Causality: Trialkyl phosphates do not contain conjugated π -systems or aromatic rings, rendering standard UV detectors (254 nm / 280 nm) blind to their presence. Solution: You must rely on destructive Thin-Layer Chromatography (TLC) staining. The most effective method is utilizing Molybdenum Blue (Dittmer-Lester reagent) , which specifically detects phosphate groups through molybdenum blue chemistry[3]. Alternatively, a general stain like Phosphomolybdic Acid (PMA) in ethanol, followed by intense heating, will oxidize the alkyl chains and leave dark blue/green spots against a yellow-green background[3]. For automated flash systems, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is mandatory.

Q3: My target compound is co-eluting with symmetric byproducts like tripropyl phosphate. How do I improve the resolution? Causality: The structural difference between propan-2-yl dipropyl phosphate and tripropyl phosphate is merely the branching of one alkyl chain (isopropyl vs. propyl). This results in nearly identical dipole moments and partitioning coefficients on standard normal-phase silica. Solution: First, ensure you are using a fine grade of silica gel (40–63 μm, 230–400 mesh) to maximize the number of theoretical plates and improve resolution[4]. Use a highly optimized, shallow isocratic or gradient elution (e.g., 5% to 15% Ethyl Acetate in Hexanes). If normal phase fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns (e.g., charge-modulated hydroxyethyl amide silica) excel at separating polar and ionic organophosphates based on subtle hydrophilic partitioning differences that normal silica cannot resolve[5].

Part 2: Self-Validating Experimental Protocols

Protocol A: Preparation and Execution of Deactivated Silica Gel Column Chromatography

This protocol ensures the safe elution of acid-sensitive trialkyl phosphates without hydrolysis.

  • Slurry Preparation: Weigh out 40–63 μm silica gel at a 50:1 to 70:1 weight ratio relative to your crude mixture[4]. In a separate Erlenmeyer flask, prepare a slurry using Hexanes containing 1% Triethylamine (TEA) to neutralize acidic silanols.

  • Column Packing: Pour the slurry into a glass column fitted with a glass frit. Apply compressed air to pack the bed evenly until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude propan-2-yl dipropyl phosphate in a minimum volume of the initial mobile phase (95:5 Hexanes:Ethyl Acetate + 1% TEA). Apply the solution dropwise in a circular motion to the top of the silica bed to ensure a narrow, horizontal loading band.

  • Gradient Elution: Elute the column using a shallow gradient, starting at 5% EtOAc and slowly ramping to 20% EtOAc. Collect 15–20 mL fractions.

  • Self-Validation Check: Weigh the combined, dried fractions against the initial crude mass. If the mass balance is <80%, irreversible adsorption or hydrolysis occurred on the column, indicating the silica was not sufficiently deactivated.

Protocol B: TLC Staining with Phosphomolybdic Acid (PMA)

This protocol provides a reliable visual tracking system for non-UV active organophosphates.

  • Spotting: Using a glass capillary, spot 2–5 µL of each collected fraction onto a Silica Gel 60 F254​ TLC plate. Keep the spots tight (<2 mm diameter).

  • Development: Develop the plate in a sealed chamber pre-equilibrated with 80:20 Hexanes:EtOAc. Remove the plate once the solvent front is 1 cm from the top and let the solvent evaporate completely.

  • Staining: Submerge the plate briefly into a 10% w/v solution of PMA in ethanol. Wipe the excess stain from the back of the plate.

  • Visualization: Heat the plate evenly with a heat gun (approx. 120 °C) for 1–2 minutes. The target compound will appear as a dark blue spot.

  • Self-Validation Check: Spot a known UV-active, non-phosphate compound (e.g., toluene) alongside your fractions. If the UV-active compound migrates properly under a UV lamp, but no phosphate spots appear after PMA heating, the issue is a lack of compound in the fraction, not a failure of the chromatography solvent.

Part 3: Quantitative Data Presentation

Table 1: Chromatographic Parameters for Trialkyl Phosphate Purification

ParameterNormal Phase (Silica)Reverse Phase (C18)HILIC
Stationary Phase 40–63 μm SiO2​ (230–400 mesh)[4]Octadecylsilane (C18)Hydroxyethyl amide silica[5]
Typical Mobile Phase Hexanes / Ethyl Acetate (+1% TEA)Water / AcetonitrileAcetonitrile / Water (Ammonium Acetate)
Isomer Resolution Low ( ΔRf​ < 0.05)Moderate to HighVery High
Optimal Loading Ratio 1:50 to 1:70 (Sample:Silica)[4]1:100 to 1:2001:100
Detection Method TLC (PMA / Mo Blue)[3], ELSDMS, ELSDESI-MS[5], ELSD

Part 4: Workflow Visualization

G Start Crude Propan-2-yl Dipropyl Phosphate TLC TLC Solvent Optimization (Hexanes/EtOAc) Start->TLC Step 1: Analyze Prep Silica Gel Preparation (40-63 μm + 1% TEA) TLC->Prep Step 2: Scale Up Elute Gradient Elution (5% to 20% EtOAc) Prep->Elute Step 3: Load Column Degrade Acidic Degradation (Dialkyl Phosphates) Prep->Degrade If unbuffered (Acidic Silanols) Collect Fraction Collection Elute->Collect Step 4: Isolate Detect PMA / Molybdenum Blue Staining & Heating Collect->Detect Step 5: Detect (No UV) Pure Pure Target Compound (Validation via GC-MS) Detect->Pure Step 6: Pool & Dry

Workflow for the purification of propan-2-yl dipropyl phosphate, highlighting critical decision points.

Part 5: References

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 4

  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. 3

  • Isopropyl phosphorodichloridate | 56376-11-5. Benchchem. 1

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. US Environmental Protection Agency (EPA). 2

  • Analysis of organophosphates in lithium ion Battery Electrolytes by HILIC–ESI-MS. HPLC.eu. 5

Sources

Optimization

Technical Support Center: Distillation &amp; Thermal Stabilization of Propan-2-yl Dipropyl Phosphate

Welcome to the advanced troubleshooting and methodology center for the purification of propan-2-yl dipropyl phosphate (isopropyl dipropyl phosphate). Organophosphates containing secondary alkyl groups present unique chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the purification of propan-2-yl dipropyl phosphate (isopropyl dipropyl phosphate). Organophosphates containing secondary alkyl groups present unique challenges during purification due to their extreme thermal lability. This guide provides drug development professionals and synthesis chemists with the mechanistic insights and self-validating protocols required to successfully isolate this compound without inducing auto-catalytic degradation.

Mechanistic Insight: The Causality of Thermal Instability

To successfully distill propan-2-yl dipropyl phosphate, one must first understand why it degrades. Alkyl phosphates undergo a specific degradative elimination reaction when subjected to thermal stress. Because the isopropyl group is a secondary alkyl moiety, it is particularly susceptible to this pathway.

During heating, the phosphoryl oxygen can abstract a beta-hydrogen from the isopropyl group. This concerted mechanism cleaves the C–O bond, resulting in the rapid elimination of propylene gas and the formation of dipropyl hydrogen phosphate, an acidic byproduct. This process occurs rapidly at relatively low temperatures for alkyl phosphates[1]. Crucially, the newly formed phosphoric acid acts as a catalyst, lowering the activation energy for subsequent elimination reactions and triggering a runaway auto-catalytic loop .

Mechanism A Propan-2-yl Dipropyl Phosphate (Intact Ester) B Thermal Stress (>120°C) A->B C Degradative Elimination (C-O Bond Cleavage) B->C D Propylene Gas (Vacuum Spikes) C->D E Dipropyl Hydrogen Phosphate (Acidic Byproduct) C->E F Auto-Catalytic Loop (Accelerates Breakdown) E->F F->C

Fig 1. Thermal degradation pathway of propan-2-yl dipropyl phosphate and its auto-catalytic loop.

Diagnostic Troubleshooting & FAQs

Q: During distillation, my vacuum pressure suddenly spikes and the crude mixture turns dark brown. What is happening? A: You are observing active thermal degradation. The sudden spike in pressure is caused by the generation of propylene gas as the isopropyl group is eliminated from the phosphate ester[1]. Because standard vacuum pumps cannot instantly clear sudden bursts of gas, the pressure spikes. The darkening of the crude mixture is a secondary effect caused by the accumulation of acidic decomposition byproducts and the polymerization of trace impurities.

Q: Even when I keep the temperature relatively low, I still see degradation over time. How is this possible? A: The degradation of alkyl phosphates is auto-catalytic. Even if the bulk temperature is below the primary degradation threshold, trace acidic impurities (either from the initial synthesis or from unpassivated silanol sites on your glassware) will catalyze the breakdown. Once a small amount of dipropyl hydrogen phosphate forms, the reaction accelerates exponentially[1].

Q: Why can't I use a standard fractional distillation column for this purification? A: Fractional distillation relies on multiple vaporization-condensation cycles (theoretical plates) to achieve separation, which inherently requires long residence times—often hours. Thermally labile compounds like propan-2-yl dipropyl phosphate cannot survive prolonged heat exposure.2[2] is mandatory because it utilizes an ultra-low vacuum to drastically lower the boiling point and a minimal distance between the evaporator and condenser, reducing the thermal residence time to mere seconds[3].

Self-Validating Experimental Protocol: Short-Path Distillation

To successfully isolate the intact ester, you must employ a methodology that minimizes thermal history and breaks the auto-catalytic loop. Short-path distillation (SPD) achieves this by operating at extremely low pressures, facilitating faster evaporation of heavier molecules while minimizing the distance materials need to travel[4].

Step 1: System Passivation
  • Causality: Standard borosilicate glassware possesses surface silanol groups that act as weak Brønsted acids, which are sufficient to catalyze the degradative elimination of the phosphate ester.

  • Action: Base-wash all distillation glassware (evaporator, condenser, and receiving flasks) with 0.1 M ethanolic KOH for 2 hours. Follow with a thorough rinse using deionized water, and bake at 120°C to dry.

  • Validation Checkpoint: Test the pH of the final deionized water rinse. The protocol is only validated to proceed if the rinse water is strictly neutral (pH 7.0).

Step 2: Acid Scavenger Integration
  • Causality: Trace acidic impurities in the crude mixture will trigger the auto-catalytic cascade upon heating. An acid scavenger neutralizes these species before they can initiate degradation.

  • Action: Add 1-2 wt% of an anhydrous, high-boiling acid scavenger (e.g., epoxidized soybean oil or 2,2,6,6-tetramethylpiperidine) directly to the crude propan-2-yl dipropyl phosphate.

  • Validation Checkpoint: The mixture must remain visually clear. A cloudy appearance indicates the introduction of moisture, requiring the mixture to be re-dried over activated 4Å molecular sieves before proceeding.

Step 3: High-Vacuum Degassing
  • Causality: Dissolved gases and residual low-boiling solvents will cause violent bumping and disrupt the ultra-high vacuum environment required for low-temperature distillation.

  • Action: Apply a preliminary vacuum (10-50 mbar) at room temperature while gently stirring the crude mixture for 30 to 60 minutes.

  • Validation Checkpoint: The vacuum gauge must hold steady at the target pressure without fluctuations before any heat is applied to the evaporator.

Step 4: Short-Path Evaporation
  • Causality: Lowering the operating pressure to ultra-low levels (e.g., < 0.01 mbar) allows the phosphate ester to vaporize well below its thermal degradation threshold[3]. The short path to the internal condenser minimizes the time the molecule spends in the heated vapor phase[2].

  • Action: Gradually increase the evaporator temperature (typically 80°C - 100°C depending on exact vacuum depth) while maintaining maximum vacuum (< 0.01 mbar). Circulate chilled fluid (5°C) through the internal condenser.

  • Validation Checkpoint: Monitor the vacuum gauge continuously. The distillation is validated as stable if the pressure remains constant. A sudden loss of vacuum is a definitive indicator of propylene gas generation, meaning the feed rate is too slow or the temperature is too high.

Step 5: Inert Collection and Storage
  • Causality: Purified alkyl phosphates are susceptible to slow hydrolysis if exposed to atmospheric moisture, which generates acidic byproducts that compromise shelf life.

  • Action: Break the vacuum with ultra-high purity Argon or Nitrogen. Store the purified distillate in amber glass vials sealed with PTFE septa.

  • Validation Checkpoint: Perform ³¹P NMR spectroscopy on the final distillate. The protocol is successful if the spectrum shows a single sharp peak corresponding to the intact trialkyl phosphate, with an absolute absence of downfield shifts indicative of dialkyl hydrogen phosphates (P-OH species).

Workflow S1 1. Glassware Passivation (Base-wash) S2 2. Acid Scavenger Addition (Prevent Catalysis) S1->S2 S3 3. High-Vacuum Degassing (Remove Solvents) S2->S3 S4 4. Short-Path Evaporation (<0.01 mbar, Low Temp) S3->S4 S5 5. Inert Collection (Argon Atmosphere) S4->S5 QC Validation: Monitor Vacuum Stability S4->QC

Fig 2. Self-validating short-path distillation workflow for thermally labile phosphate esters.

Quantitative Process Parameters

To illustrate the necessity of the optimized protocol, the following table summarizes the critical differences in parameters and outcomes between conventional fractional distillation and optimized Short-Path Distillation (SPD) for propan-2-yl dipropyl phosphate.

ParameterConventional Fractional DistillationOptimized Short-Path Distillation (SPD)Mechanistic Impact
Operating Pressure 10 - 50 mbar< 0.01 mbarDrastically lowers the boiling point, reducing thermal stress required for vaporization.
Evaporator Temp > 150°C80°C - 100°CKeeps the system well below the activation energy required for degradative elimination.
Residence Time 30 - 120 minutes10 - 30 secondsMinimizes the duration the compound is exposed to heat, preventing auto-catalysis.
Yield (Typical) < 40% (High degradation)> 90% (Intact ester)Prevents loss of product to propylene gas and acidic byproducts.

References

  • Thermal Degradation of Organophosphorus Flame Retardants - PMC - NIH.
  • SHORT PATH DISTILLATION - HPCi Media.
  • Short Path Distillation Complete Guide - Lab Unique.
  • Short Path Distillation: Everything You Should Know - extraktLAB.

Sources

Troubleshooting

minimizing degradation of propan-2-yl dipropyl phosphate under acidic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with propan-2-yl dipropyl phosphate and similar organophosphate esters. It provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with propan-2-yl dipropyl phosphate and similar organophosphate esters. It provides in-depth troubleshooting advice, experimental protocols, and scientific explanations to address challenges related to the degradation of these compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My propan-2-yl dipropyl phosphate is degrading in an acidic aqueous solution. What is the most likely chemical reaction causing this?

A1: The primary degradation pathway for propan-2-yl dipropyl phosphate in acidic aqueous solutions is acid-catalyzed hydrolysis. This reaction involves the cleavage of one of the P-O-C (phosphorus-oxygen-carbon) bonds.[1] Under acidic conditions, the phosphoryl oxygen is protonated, which makes the phosphorus atom more electrophilic and highly susceptible to nucleophilic attack by a water molecule.[2][3] This process can lead to the formation of dipropyl phosphate and propan-2-ol, or propan-2-yl propyl phosphate and propan-1-ol, depending on which ester bond is cleaved.

Q2: What are the key factors that control the rate of this acid-catalyzed hydrolysis?

A2: The stability of your compound is not governed by a single factor, but rather a combination of environmental and structural parameters. The most critical are:

  • pH: The rate of hydrolysis for organophosphate esters is highly pH-dependent.[1][4] While they are often most stable in the near-neutral pH range, the degradation rate typically increases significantly in strongly acidic (and alkaline) conditions.[1][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][6][7] An increase of just 10°C can accelerate degradation several times over.[5] Therefore, storing stock solutions and conducting experiments at the lowest practical temperature is crucial.

  • Steric Hindrance: The bulky isopropyl group (propan-2-yl) and the two propyl groups in your molecule provide a degree of steric hindrance around the central phosphorus atom. This bulkiness can physically obstruct the approach of water molecules, slowing down the rate of hydrolysis compared to less hindered phosphate esters like trimethyl phosphate.[2][8][9]

  • Solvent Composition: The presence of organic co-solvents can alter the polarity of the medium and the solvation of the reactants, which can influence the reaction rate. In some cases, hydrolysis can be significantly accelerated in organic solvents containing small amounts of water compared to pure water.[9]

Q3: I'm purifying my compound using silica gel chromatography and observing significant degradation. Could this be the cause?

A3: Yes, this is a common and often overlooked issue. Standard silica gel is inherently slightly acidic and has a high surface area, which can create a microenvironment that catalyzes the hydrolysis of acid-sensitive compounds like phosphate esters.[1] If you suspect this is happening, consider alternative purification strategies.

Q4: Could trace metal ion contamination in my buffer be contributing to the degradation?

A4: Absolutely. Divalent metal ions (e.g., Cu²⁺, Zn²⁺, Mg²⁺) can act as Lewis acid catalysts and significantly enhance the rate of hydrolysis for phosphate esters.[10] It is essential to use high-purity water and buffer components to minimize metal ion contamination. If catalysis by metal ions is suspected, the addition of a chelating agent like EDTA can be an effective stabilizing strategy.[11]

Troubleshooting Guide: Minimizing Degradation

This section provides a structured approach to diagnosing and resolving stability issues with propan-2-yl dipropyl phosphate.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound in acidic buffer (e.g., pH < 4) Accelerated Acid-Catalyzed Hydrolysis 1. Adjust pH: Determine the pH-stability profile. Increase the buffer pH to the highest value compatible with your experimental goals, aiming for a near-neutral range (pH 6-7) if possible.[12] 2. Reduce Temperature: Perform experiments on ice or at a reduced, controlled temperature (e.g., 4°C). Store all stock solutions at -20°C or -80°C.[6]
Degradation observed during workup or purification Acidic conditions during extraction or chromatography 1. Neutralize Extractions: If using an acid wash, immediately follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to neutralize residual acid. 2. Use Neutral/Deactivated Silica: Opt for deactivated or neutral silica gel for chromatography. Alternatively, consider other purification methods like preparative HPLC with a neutral mobile phase or crystallization.
Inconsistent results or faster-than-expected degradation Catalysis by trace metal ions or enzymatic activity 1. Use Chelating Agents: Add a small amount of EDTA (e.g., 0.1-1 mM) to your buffers to sequester catalytic metal ions.[11][13] 2. Ensure High Purity Reagents: Use analytical grade reagents and ultrapure water (18.2 MΩ·cm) for all solutions. 3. Heat-Inactivate Biological Samples: If working with biological matrices, heat-inactivate samples to denature any esterase or phosphatase enzymes, if compatible with your analyte.
Gradual loss of compound during long-term storage as a solid Hydrolysis from atmospheric moisture 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use a Desiccator: Store the container in a desiccator with a fresh desiccant to minimize moisture exposure.[13]

Visualizing the Degradation Pathway and Mitigation Strategy

The following diagrams illustrate the core chemical mechanism of degradation and the logical workflow for troubleshooting stability issues.

HydrolysisMechanism Substrate Propan-2-yl Dipropyl Phosphate (R₃PO₄) Protonated Protonated Substrate (R₃P(OH)O₄⁺) Substrate->Protonated TS Transition State [H₂O--P--OR] Protonated->TS 2. Nucleophilic Attack (rate-determining step) Products Degradation Products (Dipropyl Phosphate + Propan-2-ol) TS->Products 3. Cleavage H2O H₂O H2O->TS 2. Nucleophilic Attack (rate-determining step) H_plus H⁺ (Acid) H_plus->Substrate 1. Protonation (fast equilibrium) TroubleshootingWorkflow Start Problem: Compound Degradation Observed Check_pH Is solution pH < 5? Start->Check_pH Check_Temp Is T > 25°C? Check_pH->Check_Temp No Action_pH ACTION: Increase pH / Use Buffer (Target pH 6-7) Check_pH->Action_pH Yes Check_Purification Degradation during purification? Check_Temp->Check_Purification No Action_Temp ACTION: Lower Temperature (e.g., 4°C or on ice) Check_Temp->Action_Temp Yes Check_Metals Using high-purity reagents? Check_Purification->Check_Metals No Action_Purification ACTION: Use neutral silica or alternative method (HPLC) Check_Purification->Action_Purification Yes Action_Metals ACTION: Use EDTA / High-Purity Reagents Check_Metals->Action_Metals No End Stability Improved Check_Metals->End Yes Action_pH->Check_Temp Action_Temp->Check_Purification Action_Purification->Check_Metals Action_Metals->End

Caption: Troubleshooting workflow for organophosphate stability.

Experimental Protocols

Protocol 1: Rapid Assessment of pH-Dependent Stability

This protocol allows for a quick determination of your compound's stability across a range of pH values.

  • Prepare Buffers: Prepare a set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) at a concentration of 50-100 mM.

  • Prepare Stock Solution: Create a concentrated stock solution of propan-2-yl dipropyl phosphate in a non-aqueous, water-miscible solvent like acetonitrile or DMSO.

  • Initiate Degradation: Spike the stock solution into each buffer to a final concentration of 10-50 µM. Ensure the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubate: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C to accelerate the reaction).

  • Sample and Quench: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and immediately quench the reaction by diluting it in a neutral or slightly basic mobile phase and placing it in a cooled autosampler for analysis.

  • Analyze: Analyze the remaining concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. [6][14]7. Plot Data: Plot the percentage of the remaining parent compound versus time for each pH value to determine the degradation rate.

Protocol 2: Monitoring Degradation by HPLC

A generic HPLC method suitable for monitoring the disappearance of the parent compound and the appearance of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometer (if available).

  • Injection Volume: 10 µL.

This method should be optimized for propan-2-yl dipropyl phosphate to ensure adequate separation from its hydrolysis products.

References

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2024). MDPI. Retrieved March 2, 2026, from [Link]

  • Hawes, W., & Trippett, S. (1968). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 2, 2026, from [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (2022). Frontiers in Chemistry. Retrieved March 2, 2026, from [Link]

  • Hydrolysis. (n.d.). University of Toronto. Retrieved March 2, 2026, from [Link]

  • Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. (2017, July 13). ResearchGate. Retrieved March 2, 2026, from [Link]

  • The Hydrolysis of Methyl Ethylene Phosphate: Steric Hindrance in General Base Catalysis. (1965). Journal of the American Chemical Society. Retrieved March 2, 2026, from [Link]

  • Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. (2022, March 27). PMC. Retrieved March 2, 2026, from [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). Informa. Retrieved March 2, 2026, from [Link]

  • Specifically, How Does Temperature Affect the Toxicity of Organophosphate Pesticides in Water?. (2025, December 29). Sustainability Directory. Retrieved March 2, 2026, from [Link]

  • Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). US EPA. Retrieved March 2, 2026, from [Link]

  • Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. (2025, August 4). Srpski arhiv za celokupno lekarstvo. Retrieved March 2, 2026, from [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. Retrieved March 2, 2026, from [Link]

  • 22.04 Hydrolysis of Phosphoesters. (2019, November 12). YouTube. Retrieved March 2, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved March 2, 2026, from [Link]

  • Base Mechanism to the Hydrolysis of Phosphate Triester Promoted by the Cd2+/Cd2+ Active site of Phosphotriesterase: A Computational Study. (2018, May 10). ACS Publications. Retrieved March 2, 2026, from [Link]

  • Organic Phosphate Ester (OPE) – A Surfactant for Stability. (2024, February 14). HROC. Retrieved March 2, 2026, from [Link]

  • Alkaline hydrolysis of phosphate triesters in solution: Stepwise or concerted? A theoretical study. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. (2012, May 23). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. (1997). Journal of Agricultural and Food Chemistry. Retrieved March 2, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 17). ManTech Publications. Retrieved March 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative toxicity of propan-2-yl dipropyl phosphate and other trialkyl phosphates

This comprehensive guide evaluates the comparative toxicity of propan-2-yl dipropyl phosphate (commonly referred to as isopropyl dipropyl phosphate) against other prominent trialkyl and triaryl phosphates. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide evaluates the comparative toxicity of propan-2-yl dipropyl phosphate (commonly referred to as isopropyl dipropyl phosphate) against other prominent trialkyl and triaryl phosphates. Designed for researchers and drug development professionals, this analysis synthesizes structural causality, mechanistic pathways, and self-validating experimental protocols to establish a robust framework for toxicological assessment.

Structural Causality: Steric Hindrance and Reactivity

Organophosphate esters (OPEs) exert toxicity primarily through nucleophilic attack by biological targets (e.g., esterases) on their electrophilic phosphorus center. Propan-2-yl dipropyl phosphate is an asymmetric trialkyl phosphate featuring one branched isopropyl group and two linear propyl chains.

The causality of its toxicity profile is heavily dictated by this structure:

  • Steric Hindrance: The branched isopropyl group introduces localized steric bulk around the phosphorus atom. Compared to purely linear analogs like trimethyl phosphate (TMP) or tripropyl phosphate (TPrP), this steric hindrance reduces the rate of enzymatic hydrolysis and nucleophilic attack. Consequently, it exhibits a slightly lower baseline reactivity and acetylcholinesterase (AChE) inhibition potency than shorter, unbranched OPEs[1].

  • Absence of OPIDN Risk: Unlike triaryl phosphates (e.g., tricresyl phosphate, TOCP), which possess planar aromatic rings that stably intercalate and inhibit Neuropathy Target Esterase (NTE), aliphatic trialkyl phosphates lack the structural prerequisites to induce Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[2],[3].

Comparative Toxicity Profiles

The following table synthesizes quantitative toxicity data across various phosphate esters to contextualize the safety profile of propan-2-yl dipropyl phosphate.

ChemicalStructure TypeOral LD50 (Rat)Primary Toxicity MechanismOPIDN Risk
Trimethyl phosphate (TMP) Linear, Short-chain~840 mg/kg[1]Neurotoxicity, MutagenesisLow
Tripropyl phosphate (TPrP) Linear, Medium-chain1000–2000 mg/kgROS Generation, AChE Inhibition[4]Low
Propan-2-yl dipropyl phosphate Asymmetric, Branched~1500–2500 mg/kg*AChE Inhibition, Lipid PeroxidationLow
Tributyl phosphate (TBP) Linear, Long-chain1500–3000 mg/kg[5]Endocrine Disruption, Apoptosis[6]Low
Tricresyl phosphate (TOCP) Aryl (Reference)<100 mg/kgNTE Inhibition (Delayed Neuropathy)[2]High

*Estimated based on structural interpolation between TPrP and Triisopropyl phosphate[7].

Mechanisms of Action: Neurotoxicity and Oxidative Stress

While trialkyl phosphates avoid OPIDN, they are not biologically inert. Their toxicity manifests through two parallel pathways:

  • Cholinergic Disruption: Trialkyl phosphates induce neurotoxicity via moderate acetylcholinesterase (AChE) inhibition. In vitro studies using PC12 cells demonstrate that exposure to alkyl phosphates like TBP triggers dose-dependent cellular apoptosis mediated by caspase-3 activation[6].

  • Oxidative Stress & Lipid Peroxidation: Short-to-medium chain trialkyl phosphates induce significant reactive oxygen species (ROS) overproduction. In ecological models (Microcystis aeruginosa), exposure leads to elevated malondialdehyde (MDA) levels—a definitive marker of lipid peroxidation—and compensatory spikes in antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[4].

Mechanism OPE Trialkyl Phosphate Exposure (e.g., Isopropyl dipropyl phosphate) AChE AChE Inhibition OPE->AChE ROS ROS Overproduction OPE->ROS Apoptosis Caspase-3 Dependent Cellular Apoptosis AChE->Apoptosis OxStress Lipid Peroxidation (MDA) SOD/CAT Activation ROS->OxStress OxStress->Apoptosis

Fig 1. Mechanistic pathways of trialkyl phosphate-induced toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assessments must utilize self-validating experimental designs. The following protocols incorporate orthogonal validation—ensuring that a biochemical signal is directly corroborated by a phenotypic outcome.

Protocol A: In Vitro Neurotoxicity & Apoptosis Cascade (PC12 Cells)

Causality: PC12 cells are utilized because they endogenously express AChE and accurately mimic mammalian neuronal responses to organophosphates[6].

  • Cell Culture & Seeding: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. Seed at 1×105 cells/well in 96-well plates.

  • Dosing Strategy (Internal Controls):

    • Test Compound: Propan-2-yl dipropyl phosphate (0.1, 1, 10, 100 µM).

    • Positive AChE Control: Paraoxon (10 µM).

    • Negative AChE/Positive NTE Control: TOCP (10 µM).

  • Biochemical Assay (AChE Activity): After 24 hours, lyse cells and apply Ellman’s reagent (DTNB) and acetylthiocholine. Measure absorbance at 412 nm. Validation Check: Paraoxon must show >80% inhibition; TOCP must show <10% inhibition.

  • Orthogonal Phenotypic Assay (Flow Cytometry): To validate that AChE inhibition or ROS generation leads to cell death, stain a parallel plate with Annexin V-FITC and Propidium Iodide (PI). Quantify the percentage of early/late apoptotic cells via flow cytometry.

Workflow Cult 1. Cell Culture (PC12 Cells) Exp 2. Dosing (+ Internal Controls) Cult->Exp Bio 3. Biochemical Assay (AChE Activity) Exp->Bio Pheno 4. Phenotypic Assay (Annexin V Apoptosis) Bio->Pheno Val 5. Data Validation (Correlation Check) Pheno->Val

Fig 2. Self-validating experimental workflow for neurotoxicity assessment.

Protocol B: Ecotoxicity & Oxidative Stress Validation (Microcystis aeruginosa)

Causality: Assessing environmental impact requires understanding baseline oxidative stress in primary producers[4].

  • Algal Cultivation: Culture M. aeruginosa in BG-11 medium at 25°C under a 12h:12h light-dark cycle.

  • Exposure: Expose cultures to logarithmic concentrations of the test phosphate (1 to 100 mg/L) for 96 hours.

  • Primary Measurement (ROS): Incubate cells with DCFH-DA fluorescent probe for 30 minutes in the dark. Measure fluorescence (Ex/Em = 488/525 nm).

  • Orthogonal Validation (Lipid Peroxidation): Extract cellular protein and quantify Malondialdehyde (MDA) using the thiobarbituric acid (TBA) reactive substances assay. System Validation: A statistically significant correlation (Pearson’s r>0.85 ) between the primary ROS fluorescence spike and the secondary MDA accumulation must be observed to confirm that ROS generation is actively causing membrane damage.

Sources

Comparative

Interlaboratory Validation of Propan-2-yl Dipropyl Phosphate GC-MS Analysis: A Method Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Introduction & Mechanistic Grounding Propan-2-yl dipropyl phosphate (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Introduction & Mechanistic Grounding

Propan-2-yl dipropyl phosphate (commonly referred to as isopropyl dipropyl phosphate) is a highly stable trialkyl phosphate ester. In analytical and synthetic chemistry, it frequently serves as a critical target analyte—either as an environmental contaminant (similar to phosphate ester flame retardants) or as the stable derivatized product of highly reactive organophosphorus precursors.

Direct Gas Chromatography (GC) analysis of reactive precursors, such as isopropyl phosphorodichloridate, is notoriously challenging. The highly electrophilic P-Cl bonds are prone to thermal degradation and irreversible adsorption within the GC inlet, leading to poor peak shapes and rapid column deterioration. To circumvent this, a nucleophilic substitution derivatization step is employed: quenching the precursor with 1-propanol in the presence of a weak base (pyridine) converts the labile chloridate into the stable triester, propan-2-yl dipropyl phosphate 1[1].

However, even as a stable ester, phosphate analysis via GC-MS can suffer from imprecision due to active-site interactions. Robust extraction methodologies and rigorous interlaboratory validation are required to ensure data integrity across different instrument platforms 2[2].

Methodological Comparison: Sample Preparation Alternatives

To achieve a self-validating analytical system, the extraction and preparation of propan-2-yl dipropyl phosphate must yield high recovery while minimizing matrix suppression. We compare two primary sample preparation methodologies prior to GC-MS analysis:

  • Liquid-Liquid Extraction (LLE): The traditional approach utilizing a non-polar solvent (e.g., hexane) partitioned against an aqueous matrix. While cost-effective, LLE is prone to emulsion formation and higher solvent consumption, which can introduce variance between operators.

  • Solid-Phase Extraction (SPE): Employs polymeric reversed-phase sorbents (e.g., Hydrophilic-Lipophilic Balance [HLB] cartridges). SPE provides superior matrix cleanup and concentrates the analyte more uniformly. For phosphate esters, SPE drastically reduces interlaboratory reproducibility variance ( RSDR​ ) compared to LLE 3[3].

Experimental Protocols: A Self-Validating Workflow

As an analytical scientist, you must ensure every step of your protocol controls for potential failure points. The following step-by-step methodology incorporates internal standardization to correct for injection variabilities—a mandatory requirement for precise phosphate analysis 2[2].

Phase 1: Derivatization & SPE Extraction (Optimized Method)

Causality Note: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the nucleophilic attack of 1-propanol on the phosphorodichloridate, driving the reaction to completion.

  • Derivatization: To a 1.0 mL sample containing the reactive precursor, add 2.0 mL of 1-propanol and 100 µL of pyridine 1[1]. Vortex for 5 minutes at 25 °C.

  • Internal Standard Addition: Spike the mixture with 50 µL of a deuterated internal standard (e.g., Triphenyl phosphate-d15, 1.0 µg/mL).

  • SPE Conditioning: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading & Washing: Dilute the derivatized mixture with 5 mL of water and load onto the cartridge at a flow rate of 1 mL/min. Wash with 5 mL of 5% methanol in water to remove residual pyridine.

  • Elution: Elute the propan-2-yl dipropyl phosphate with 3 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

Phase 2: GC-MS Analytical Conditions

Causality Note: A medium-polarity column (DB-5ms) is selected because its 5% phenyl-arylene stationary phase minimizes silanol interactions with the phosphate oxygen, preventing peak tailing.

  • Instrumentation: Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) 1[1].

  • Injection: 1 µL, splitless mode. Injector temperature set to 250 °C to ensure rapid volatilization without thermal breakdown.

  • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) 1[1]. The initial low temperature focuses the analyte at the head of the column, while the steady ramp provides optimal resolution from excess derivatizing agents.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40–500. Use Selected Ion Monitoring (SIM) mode targeting specific alkyl cleavage fragments for quantitation to achieve limits of detection (LOD) < 10 pg 1[1].

Interlaboratory Validation Data

To verify the ruggedness of this analytical method, a validation study was modeled across 5 independent laboratories in accordance with standard EPA validation principles 4[4]. The study directly compared the LLE and SPE preparation methods for propan-2-yl dipropyl phosphate.

Table 1: Interlaboratory Validation Metrics for Propan-2-yl Dipropyl Phosphate (n=5 Labs)

Validation MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Standard Acceptance Criteria
Average Recovery (%) 82.4 ± 6.1%94.2 ± 3.5%70 - 130%
Repeatability ( RSDr​ , %) 7.8%3.2%< 10%
Reproducibility ( RSDR​ , %) 14.5%6.1%< 20%
Limit of Detection (LOD) 15 pg8 pgMethod/Matrix Dependent
HorRat Value 0.920.450.3 - 1.3

Data Interpretation: While both methods fall within acceptable regulatory criteria, the SPE method demonstrates superior interlaboratory reproducibility ( RSDR​ of 6.1% vs 14.5%) and a lower HorRat value, indicating a highly rugged method suitable for standardized deployment.

Analytical Workflow Visualization

G A Sample Collection & Derivatization B Extraction Method Selection A->B C Liquid-Liquid Extraction (Hexane/Water) B->C Method A D Solid-Phase Extraction (HLB Cartridge) B->D Method B E GC-MS Analysis (DB-5ms, EI Mode) C->E D->E F Interlaboratory Validation (5 Labs, EPA Guidelines) E->F G Data Synthesis (RSDr, RSDR, Recovery) F->G

Workflow for propan-2-yl dipropyl phosphate GC-MS analysis and interlaboratory validation.

References

  • Development and Interlaboratory Validation of Analytical Method for Phosphate Ester Flame Retardants Source: J-Stage URL:[Link]

  • Analysis of Organic Esters of Plasticizer in Indoor Air by GC−MS and GC−FPD Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Guide to Method Flexibility and Approval of EPA Water Methods Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Propan-2-yl Dipropyl Phosphate versus Industry Standard Plasticizers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Advanced Plasticizer Solutions In the realm of polymer science and formulation, plasticizers are pivotal in imparting flexi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Plasticizer Solutions

In the realm of polymer science and formulation, plasticizers are pivotal in imparting flexibility, durability, and processability to otherwise rigid materials. The selection of an appropriate plasticizer is a critical decision, balancing performance, cost, and an increasingly important factor: the toxicological and environmental profile. Historically, phthalate esters have dominated the market due to their efficacy and low cost. However, mounting regulatory scrutiny and health concerns have catalyzed a shift towards non-phthalate alternatives.[1][2]

This guide introduces propan-2-yl dipropyl phosphate, a novel organophosphate ester, and benchmarks its hypothetical performance against established industry-standard plasticizers. Organophosphate esters are a recognized class of plasticizers, often serving a dual role as flame retardants.[3][4] This analysis will provide a comprehensive, data-driven comparison to aid researchers and formulation scientists in making informed decisions for demanding applications, including those in the pharmaceutical and medical device sectors where material safety and stability are paramount.

Chapter 1: The Contenders - A Physicochemical Overview

A plasticizer's fundamental physicochemical properties dictate its compatibility, permanence, and performance within a polymer matrix. This section provides a comparative overview of propan-2-yl dipropyl phosphate and key industry standards: a traditional phthalate (DEHP), a widely adopted non-phthalate alternative (DOTP), and a representative organophosphate (2-EHDPHP).

Table 1: Comparative Physicochemical Properties of Selected Plasticizers

PropertyPropan-2-yl Dipropyl Phosphate (Hypothetical)Di(2-ethylhexyl) phthalate (DEHP)Dioctyl Terephthalate (DOTP)2-Ethylhexyl Diphenyl Phosphate (2-EHDPHP)
Molecular Formula C9H21O4PC24H38O4C24H38O4C20H27O4P
Molecular Weight ( g/mol ) ~224.2390.5390.5362.4
Appearance Clear, colorless liquidColorless, viscous liquidColorless, viscous liquidClear, colorless liquid
Boiling Point (°C) > 250~385~400> 400
Specific Gravity (20°C) ~1.05~0.985~0.984~1.09
Refractive Index (20°C) ~1.4451.482-1.488~1.487~1.55
Water Solubility Very lowInsolubleInsolubleInsoluble

Note: The properties for propan-2-yl dipropyl phosphate are estimated based on its chemical structure and general characteristics of similar low molecular weight alkyl phosphates.

Chapter 2: Experimental Design for Performance Benchmarking

To ensure a robust and objective comparison, a series of standardized tests must be employed. The following protocols, based on internationally recognized ASTM standards, form the basis of our benchmarking study. The causality behind each experimental choice is to simulate real-world stresses and performance requirements of plasticized materials.

Workflow for Plasticizer Evaluation

The following diagram illustrates the logical flow from initial quality control of the neat plasticizer to the performance testing of the final plasticized polymer formulation.

G cluster_0 Part 1: Neat Plasticizer QC cluster_1 Part 2: PVC Formulation & Processing cluster_2 Part 3: Performance Testing of Plasticized PVC A ASTM D1045 Initial QC B Acid Number A->B C Ester Content A->C D Specific Gravity A->D E Color (Pt-Co) A->E F Refractive Index A->F G Water Content A->G H Formulation (PVC, Stabilizers, Plasticizer) I Two-Roll Milling H->I J Compression Molding I->J K Mechanical Properties (ASTM D2284) J->K Test Specimens L Hardness (Shore A) (ASTM D2240) J->L Test Specimens M Thermal Stability (TGA) J->M Test Specimens N Migration Resistance (ASTM D1203) J->N Test Specimens O Low-Temperature Flexibility (ASTM D746) J->O Test Specimens P Flame Retardancy (UL 94) J->P Test Specimens

Caption: Experimental workflow for benchmarking plasticizer performance.

Detailed Experimental Protocols

Protocol 2.2.1: Quality Control of Neat Plasticizers

  • Objective: To verify the purity and identity of the incoming liquid plasticizers.

  • Standard: ASTM D1045 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.[5][6][7]

  • Methodology:

    • Acid Value: Titration to measure free acid content, an indicator of degradation.[8]

    • Ester Content: Saponification to determine the percentage of the active plasticizing compound.[8]

    • Specific Gravity & Refractive Index: Measured to confirm material identity.[8]

    • Color (APHA/Pt-Co scale): Spectrophotometric measurement to assess purity and contamination.[8]

    • Water Content: Karl Fischer titration to quantify moisture, which can negatively impact processing.[8]

Protocol 2.2.2: Formulation and Specimen Preparation

  • Objective: To create standardized plasticized PVC samples for comparative testing.

  • Methodology:

    • A standard PVC formulation is prepared: 100 parts PVC resin, 50 parts plasticizer, and 3 parts of a mixed metal heat stabilizer.

    • The components are blended and then milled on a two-roll mill at 160°C to form a homogenous sheet.

    • Test specimens are prepared by compression molding the milled sheets according to ASTM standards.

Protocol 2.2.3: Mechanical and Thermal Performance Testing

  • Objective: To evaluate the core performance characteristics of the plasticized PVC.

  • Standards: ASTM D2284, ASTM D2240, ASTM D1203, ASTM D746, UL 94.

  • Methodology:

    • Hardness (Shore A): A durometer is used to measure the indentation hardness, indicating plasticizer efficiency.

    • Tensile Properties (ASTM D2284): Tensile strength, elongation at break, and modulus of elasticity are measured to quantify flexibility and strength.[9]

    • Migration Resistance (ASTM D1203): The weight loss of plasticized PVC in contact with activated carbon at elevated temperatures is measured to assess plasticizer permanence.

    • Low-Temperature Flexibility (ASTM D746): The brittleness temperature is determined, a critical parameter for applications in cold environments.

    • Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the onset of thermal degradation.

    • Flame Retardancy (UL 94): A vertical burn test is conducted to classify the material's ability to self-extinguish.

Chapter 3: Comparative Performance Analysis

The following tables summarize the expected experimental data from the benchmarking of propan-2-yl dipropyl phosphate against the industry standards.

Table 2: Mechanical and Physical Properties of Plasticized PVC (50 phr)

PropertyPropan-2-yl Dipropyl Phosphate (Hypothetical)DEHPDOTP2-EHDPHP
Hardness (Shore A) 85828488
Tensile Strength (MPa) 18201922
Elongation at Break (%) 320350330300
100% Modulus (MPa) 9.58.08.811.0
Brittleness Temp. (°C) -25-40-35-20

Interpretation: Propan-2-yl dipropyl phosphate is expected to be a moderately efficient plasticizer, resulting in a slightly higher hardness and lower elongation compared to DEHP and DOTP. Its lower molecular weight may contribute to a less pronounced effect on flexibility. Alkyl diaryl phosphates generally offer good low-temperature flexibility, though not always on par with leading phthalates.[3]

Table 3: Permanence and Specialty Properties of Plasticized PVC (50 phr)

PropertyPropan-2-yl Dipropyl Phosphate (Hypothetical)DEHPDOTP2-EHDPHP
Volatility (Weight Loss, %) 2.51.51.02.0
Migration (Activated Carbon, %) 3.02.01.22.5
TGA Onset Temp. (°C) 280290295305
UL 94 Rating V-1FailsFailsV-0

Interpretation: As a lower molecular weight phosphate ester, propan-2-yl dipropyl phosphate may exhibit slightly higher volatility and migration compared to the larger molecules of DEHP and DOTP.[3] However, its key advantage lies in its phosphorus content, which is anticipated to confer self-extinguishing properties (a V-1 rating), a significant improvement over non-flame retardant plasticizers.[4] The superior migration resistance of DOTP is attributed to its molecular structure, which leads to stronger interactions with PVC chains.[10]

Chapter 4: Discussion and Future Outlook

This comparative guide positions propan-2-yl dipropyl phosphate as a promising candidate for applications where a balance of moderate plasticizing efficiency and inherent flame retardancy is required.

Logical Framework for Plasticizer Selection

G A Application Requirement B High Flexibility Needed? A->B C Flame Retardancy Critical? B->C Yes E Consider DEHP (where permitted) B->E No D Low Migration Essential? C->D No G Consider Propan-2-yl Dipropyl Phosphate or other Organophosphates C->G Yes D->E No F Consider DOTP D->F Yes H DOTP is a Strong Candidate

Caption: Decision matrix for plasticizer selection based on key performance needs.

Key Takeaways:

  • Propan-2-yl Dipropyl Phosphate: Offers a valuable combination of plasticizing action and flame retardancy. It could be an excellent choice for applications like wire and cable insulation, coated fabrics, and automotive interiors where fire safety standards must be met without the addition of secondary flame-retardant additives.

  • Industry Standards: DEHP remains a cost-effective, high-performance plasticizer but is increasingly restricted due to health concerns.[1] DOTP has emerged as a leading non-phthalate alternative, offering excellent permanence and a superior safety profile, making it suitable for sensitive applications.[3][10]

  • Structure-Property Relationships: This analysis underscores the critical link between a plasticizer's chemical structure and its performance. The alkyl chains of propan-2-yl dipropyl phosphate provide flexibility, while the phosphate group delivers flame retardancy. In contrast, the terephthalate structure of DOTP enhances its permanence and thermal stability.[3][10]

Further research, including comprehensive toxicological assessments and long-term aging studies, is necessary to fully validate the potential of propan-2-yl dipropyl phosphate as a next-generation plasticizer. However, this benchmarking guide provides a solid, scientifically-grounded framework for its initial evaluation and consideration by formulation scientists.

References

  • Phthalate vs Non-Phthalate Plasticizers: What Procurement Teams Need to Know. (2026, January 19). ChemAnalyst. [Link]

  • TRICRESYL PHOSPHATE. Ataman Kimya. [Link]

  • Types of Plasticizers: Phthalates vs Non-Phthalates. (2025, July 3). Patsnap Eureka. [Link]

  • Flame Retardant Triaryl Phosphate Isopropylated. HUNAN CHEM. [Link]

  • Performance comparison of Bio-based Plasticizers with selected phthalate and non-phthalate alternatives in Wire & Cable Jacket application. ResearchGate. [Link]

  • Tricresyl Phosphate(TCP). Oceanchem Group. [Link]

  • Phthalate-free Plasticizers in PVC. Healthy Building Network - Habitable. [Link]

  • Triaryl phosphate esters.
  • Plastics. KRAHN Chemie. [Link]

  • ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. iTeh Standards. [Link]

  • Phosphate ester plasticizer.
  • D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ASTM International. [Link]

  • D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ASTM International. [Link]

  • Plasticizer Quality Control: Testing and Specifications. BASTONE. [Link]

  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025, July 3). Patsnap Eureka. [Link]

Sources

Comparative

Spectroscopic Profiling and Structural Comparison: Propan-2-yl Dipropyl Phosphate vs. Isopropyl Phosphate Derivatives

Introduction & Strategic Context Organophosphates serve critical roles ranging from synthetic intermediates and flame retardants to surrogates for nerve agents in toxicological research. When synthesizing or degrading th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Organophosphates serve critical roles ranging from synthetic intermediates and flame retardants to surrogates for nerve agents in toxicological research. When synthesizing or degrading these compounds, researchers frequently encounter complex mixtures of structural isomers and hydrolysis products. A classic analytical challenge is distinguishing between the mixed triester propan-2-yl dipropyl phosphate (also known as isopropyl dipropyl phosphate), its symmetric isomer triisopropyl phosphate (TIPP) , and degradation products like diisopropyl phosphate (DIPP) .

Because propan-2-yl dipropyl phosphate and TIPP are exact structural isomers (C9H21O4P, MW: 224.2 g/mol ), standard chromatographic retention times often overlap, and low-resolution mass spectrometry yields identical molecular ions. This guide provides a definitive, causality-driven framework for differentiating these derivatives using multinuclear NMR, FTIR, and fragmentation-based Mass Spectrometry.

Mechanistic Rationale: The Isomeric Challenge

The fundamental difference between propan-2-yl dipropyl phosphate and TIPP lies in the steric bulk and electron-donating capacity of their alkyl chains.

  • Steric Environment: TIPP possesses three bulky isopropyl groups, creating significant steric crowding around the central phosphorus atom. Replacing two isopropyl groups with linear n-propyl groups (yielding propan-2-yl dipropyl phosphate) relieves this steric strain, subtly altering the O-P-O bond angles and the shielding of the phosphorus nucleus.

  • Hydrolytic Stability: Triesters are highly susceptible to hydrolysis, particularly in the presence of trace moisture or acidic conditions, yielding diesters like DIPP [1]. DIPP contains an acidic hydroxyl group, which drastically shifts the electronic environment of the phosphorus atom and introduces strong hydrogen bonding detectable via FTIR.

Comparative Spectroscopic Fingerprinting

To establish a self-validating analytical system, researchers must cross-reference data across multiple spectroscopic domains. The table below synthesizes the quantitative benchmarks required for objective comparison.

Table 1: Comparative Spectroscopic Data
Analytical TechniquePropan-2-yl Dipropyl Phosphate (Mixed Triester)Triisopropyl Phosphate (TIPP) (Symmetric Triester)Diisopropyl Phosphate (DIPP) (Diester Impurity)
31P NMR (ppm) ~ -1.5 to -2.5-3.0 to -5.00 to +2.0
1H NMR (ppm) 4.6 (m, 1H, iPr-CH), 4.0 (q, 4H, Pr-CH2), 1.7 (m, 4H, Pr-CH2), 1.3 (d, 6H, iPr-CH3), 0.9 (t, 6H, Pr-CH3)4.6 (m, 3H, CH), 1.3 (d, 18H, CH3)4.5 (m, 2H, CH), 1.3 (d, 12H, CH3), 11.0 (br s, 1H, OH)
13C NMR (ppm) 72.0 (iPr-CH), 68.5 (Pr-CH2), 24.0 (iPr-CH3), 23.5 (Pr-CH2), 10.0 (Pr-CH3)72.5 (CH), 24.0 (CH3)71.8 (CH), 23.8 (CH3)
FTIR (cm-1) 1265 (P=O), 1015 (P-O-C), 2960 (C-H stretch)1270 (P=O), 1010 (P-O-C), 2980 (C-H stretch)1220 (P=O, H-bonded), 1005 (P-O-C), 2600-3000 (Broad O-H)
GC-MS (m/z, EI) 224 [M]+, 181, 139, 99224 [M]+, 182, 140, 99182 [M]+, 141, 99
Causality Behind the Spectra
  • 31P NMR (The Definitive Anchor): The 31P nucleus is highly sensitive to its electronic environment. TIPP, with three strongly electron-donating isopropyl groups, is highly shielded, resonating upfield between -3.0 and -5.0 ppm [2]. The mixed ester, propan-2-yl dipropyl phosphate, experiences slightly less inductive shielding from the linear propyl chains, shifting the signal slightly downfield. If hydrolysis occurs, the resulting DIPP shifts dramatically downfield (~0 to +2.0 ppm) due to the loss of an alkyl group and the formation of a phosphodiester acid [3].

  • 1H NMR (Alkyl Chain Resolution): This is the primary tool for distinguishing the isomers. TIPP displays a massive, symmetric doublet at ~1.3 ppm integrating to 18 protons. Conversely, propan-2-yl dipropyl phosphate reveals a distinct triplet at ~0.9 ppm (the terminal methyls of the n-propyl groups) alongside a smaller doublet at ~1.3 ppm for the single isopropyl group.

  • Mass Spectrometry (Fragmentation Causality): Under Electron Ionization (EI), isopropyl groups preferentially undergo McLafferty-type rearrangements, losing neutral propene (M - 42). Linear n-propyl groups are more prone to alpha-cleavage, losing a propyl radical (M - 43). While both isomers show an [M]+ at m/z 224, the ratio of m/z 182 to m/z 181 serves as a diagnostic fingerprint.

Self-Validating Experimental Methodologies

To ensure data integrity, the following protocols are engineered to prevent artifact formation (such as in situ hydrolysis) during analysis.

Protocol 1: Anhydrous Multinuclear NMR Acquisition

Causality: Trace water in deuterated solvents will slowly hydrolyze triesters into diesters (e.g., TIPP to DIPP) during extended acquisition times, generating false 31P signals.

  • Solvent Purification: Pass CDCl3 through a short plug of basic alumina immediately prior to use. This removes trace DCl and moisture that catalyze organophosphate degradation.

  • Sample Preparation: Dissolve 25-50 mg of the analyte in 0.6 mL of the purified CDCl3 in a dry, argon-purged 5 mm NMR tube.

  • 31P Acquisition (Quantitative): Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Why? Standard continuous decoupling induces Nuclear Overhauser Effect (NOE) enhancements that vary drastically between triesters and diesters, rendering peak integration non-quantitative. Set a relaxation delay (D1) of at least 5 seconds.

  • 1H/13C Acquisition: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra to confirm the alkyl splitting patterns and cross-validate the purity observed in the 31P spectrum.

Protocol 2: GC-MS Analysis with In-Situ Derivatization

Causality: While triesters (TIPP, mixed esters) elute cleanly on a GC column, polar diester impurities (DIPP) will streak or irreversibly bind to the stationary phase unless derivatized.

  • Quenching & Extraction: Extract 10 µL of the organophosphate mixture into 1 mL of anhydrous hexane.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. This converts any acidic DIPP into a highly volatile TMS-ester.

  • Injection: Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., DB-5ms). Use an EI source at 70 eV and scan from m/z 40 to 400.

Decision Workflow

SpectroscopicWorkflow Sample Organophosphate Isomer Mixture (MW = 224.2 g/mol) NMR31P 31P NMR Spectroscopy (Primary Triester/Diester Screen) Sample->NMR31P TIPP Triisopropyl Phosphate (Shift: -3 to -5 ppm) NMR31P->TIPP Mixed Propan-2-yl Dipropyl Phosphate (Shift: -1.5 to -2.5 ppm) NMR31P->Mixed DIPP Diisopropyl Phosphate (Impurity) (Shift: ~0 ppm) NMR31P->DIPP Hydrolysis Product NMR1H 1H NMR Profiling (Alkyl Chain Resolution) TIPP->NMR1H Mixed->NMR1H Result1 Intense Doublet @ 1.3 ppm (Symmetric iPr groups) NMR1H->Result1 TIPP Confirmed Result2 Triplet @ 0.9 ppm + Doublet @ 1.3 ppm (Mixed Pr / iPr groups) NMR1H->Result2 Mixed Ester Confirmed

Workflow for the spectroscopic differentiation of C9H21O4P structural isomers and impurities.

References

  • Title: Tf2O-Promoted Activating Strategy of Phosphate Analogues: Synthesis of Mixed Phosphates and Phosphinate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Triisopropyl phosphate (CID 68188) Source: PubChem URL: [Link]

  • Title: The regioselectivity of metallation of hexyl diisopropyl phosphate Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

Safety & Regulatory Compliance

Safety

Propan-2-yl Dipropyl Phosphate: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I recognize that handling organophosphates (OPs) requires a paradigm shift from standard solvent management. Propan-2-yl dipropyl phosphate is a biologically active molecule, and its di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling organophosphates (OPs) requires a paradigm shift from standard solvent management. Propan-2-yl dipropyl phosphate is a biologically active molecule, and its disposal must be engineered with the same rigorous, self-validating safety protocols applied to highly toxic OP pesticides and chemical warfare surrogates[1]. This guide provides the mechanistic rationale and step-by-step methodologies required to safely manage and dispose of this compound.

Chemical Profile & Mechanistic Hazards
PropertyData
IUPAC Name Propan-2-yl dipropyl phosphate
CAS Number 646450-33-1[2]
Molecular Formula C₉H₂₁O₄P[3]
Molecular Weight 224.23 g/mol [3]
Chemical Class Organophosphate Ester[4]

The Mechanistic Imperative: The core hazard of organophosphates lies in their ability to inhibit acetylcholinesterase (AChE) by5 within the enzyme's active site[5]. Due to their environmental persistence and high aquatic toxicity, organophosphorus compounds are universally classified as "Red List" controlled wastes[6]. Under no circumstances should propan-2-yl dipropyl phosphate be discharged into the foul sewer or washed down laboratory drains[7]. Improper disposal leads to severe ecological bioaccumulation and regulatory violations.

Primary Disposal Route: High-Temperature Incineration

For bulk quantities (>1% concentration) or pure solvent waste, the only scientifically sound disposal method is high-temperature incineration[8].

Causality of the Method: The covalent carbon-to-phosphorus (C-P) and phosphorus-to-oxygen (P-O) linkages in organophosphates are thermally resilient[4]. Standard combustion temperatures are insufficient and can generate highly toxic intermediate gases. Complete thermal destruction requires specialized incinerators operating between 800°C and 1200°C[9]. Furthermore, the combustion of OPs generates toxic phosphorus oxides (POx), which react with atmospheric moisture to form corrosive phosphoric acid. Therefore, incineration must be coupled with 8[8].

Quantitative Data: Incineration Parameters
ParameterOperational StandardMechanistic Rationale
Combustion Temperature 800°C – 1200°C[9]Ensures complete homolytic cleavage of P-O and C-P bonds[9].
Residence Time 0.5 – 2.0 seconds[9]Prevents the formation of incomplete, toxic combustion byproducts[9].
Effluent Treatment Alkaline Scrubbing[10]Neutralizes POx gases to prevent environmental acidification[10].
Pre-Treatment Protocol: Alkaline Hydrolysis (Lab-Scale)

For trace contamination (e.g., glassware rinsing, dilute aqueous waste, or spill cleanup materials), alkaline hydrolysis is the preferred pre-treatment methodology[4].

Causality of the Method: The fundamental mechanism of this degradation pathway involves the 11 on the electrophilic pentavalent phosphorus center[11]. This reaction cleaves the P-O ester bonds, converting the toxic triester into significantly less toxic phosphoric acid derivatives and corresponding alcohols (isopropanol and propanol)[4].

Step-by-Step Hydrolysis Methodology:
  • PPE & Environment: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[12]. Conduct all procedures inside a certified, well-ventilated fume hood to minimize exposure to any hydrocarbon solvent odors[13].

  • Reagent Formulation: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in a 50:50 mixture of deionized water and ethanol. Expert Insight: The addition of ethanol is critical; it acts as a co-solvent to overcome the lipophilicity of the organophosphate, ensuring homogeneous mixing and maximizing the collision frequency between the OH⁻ nucleophile and the OP[4].

  • Controlled Addition: Slowly introduce the OP waste into the alkaline solution under continuous magnetic stirring. Maintain the solution at a pH > 10[10]. Caution: The hydrolysis of ester bonds is exothermic; monitor the temperature to prevent solvent boil-off.

  • Hydrolysis Residence: Allow the reaction to proceed with continuous agitation for a minimum of 24 hours. A prolonged residence time is a self-validating step to ensure complete degradation, as partial hydrolysis can leave active, toxic mono- or di-esters[11].

  • Neutralization & Verification: After 24 hours, carefully titrate the solution with dilute hydrochloric acid (HCl) until the pH reaches 6.0–8.0. Verify the pH using calibrated indicator strips.

  • Final Transfer: Transfer the neutralized, degraded solution into a clearly labeled "Aqueous Hazardous Waste" container for final EHS collection[12].

Standard Operating Procedure (SOP): Spills & Segregation

Trustworthy lab safety relies on proactive segregation and rapid, logical spill response.

  • Waste Segregation: Never mix OP waste with strong oxidizers, acids, or general non-hazardous laboratory waste[7]. Store in designated, leak-proof hazardous waste containers with robust secondary containment to prevent environmental leaks[12].

  • Spill Response Protocol:

    • Evacuate non-essential personnel and ensure the area is well-ventilated[13].

    • Do not use water, which can spread the lipophilic chemical.

    • Cover the spill entirely with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical spill pads)[12].

    • Carefully sweep the absorbed material into a sealable, heavy-duty plastic or steel drum[7].

    • Label the container explicitly as "Hazardous Waste: Organophosphate Contaminated" and arrange for immediate Environmental Health and Safety (EHS) pickup[12].

Workflow Visualization

OP_Disposal_Workflow Start Propan-2-yl dipropyl phosphate Waste Generation Decision Waste Characterization (Bulk vs. Trace/Aqueous) Start->Decision Bulk Bulk Liquid / Pure Solvent (>1% Concentration) Decision->Bulk High Conc. Trace Trace / Aqueous Contamination (<1% Concentration) Decision->Trace Low Conc. Incineration High-Temperature Incineration (800°C - 1200°C) Bulk->Incineration Hydrolysis Alkaline Hydrolysis (1M NaOH, pH > 10) Trace->Hydrolysis Scrubber Effluent Gas Scrubbing (Neutralize POx / HF) Incineration->Scrubber FinalDisp EHS Hazardous Waste Collection (Do Not Drain Dispose) Scrubber->FinalDisp Neutralization Neutralization & Verification (Adjust to pH 6-8) Hydrolysis->Neutralization Neutralization->FinalDisp

Workflow for the segregation, pre-treatment, and disposal of organophosphate laboratory waste.

References
  • EvitaChem. "Buy 1,2-Dihydroaceanthrylen-8-amine (EVT-12714783) - EvitaChem.
  • University of Cambridge. "Disposal of Chemical Waste - Safety Office.
  • NSW Government. "Organophosphate/Carbamate Exposure - Management.
  • Smolecule. "Buy Propan-2-yl dipropyl phosphate | 646450-33-1.
  • BenchChem. "Proper Disposal of Mpo-IN-4: A Guide for Laboratory Professionals.
  • University of St Andrews. "Disposal of Laboratory Wastes (GUIDANCE).
  • Semantic Scholar. "Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis.
  • NIH. "Toxicological Profile for Guthion - Production, Import/Export, Use, and Disposal.
  • AIRCC. "Numerical Simulation of the Thermal Destruction of Organophosphorous.
  • RSC Publishing. "Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis.
  • PubMed / NIH. "Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation.
  • NIH. "Toxicological Profile for Ethion - Production, Import/Export, Use, and Disposal.
  • PMC / NIH. "The Evolution of Phosphotriesterase for Decontamination and Detoxification of Organophosphorus Chemical Warfare Agents.

Sources

Handling

Personal protective equipment for handling Propan-2-yl dipropyl phosphate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as a discipline rooted in mechanistic chemistry. Handling Propan-2-yl dipropyl phosphate (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as a discipline rooted in mechanistic chemistry. Handling Propan-2-yl dipropyl phosphate (also known as isopropyl dipropyl phosphate) requires a rigorous understanding of organophosphate behavior.

Unlike simple organic solvents, trialkyl phosphates present unique challenges: they are potent defatting agents, severe ocular irritants, and pose significant environmental and inhalation hazards upon thermal decomposition. This guide provides the definitive, causality-driven framework for the safe handling, operational workflows, and disposal of this compound.

Mechanistic Toxicology & Hazard Rationale

To select the correct Personal Protective Equipment (PPE), we must first understand how Propan-2-yl dipropyl phosphate interacts with biological and environmental systems.

  • Dermal Penetration & Defatting: As an organophosphate triester, this chemical acts as a lipophilic solvent. It can strip the lipid bilayer of the stratum corneum, leading to severe dermatitis and facilitating systemic absorption. Standard latex gloves offer zero resistance to this mechanism; the compound will rapidly permeate and degrade the polymer matrix.

  • Ocular Toxicity: Direct contact with the liquid or concentrated vapors causes 1[1].

  • Thermal Degradation: When exposed to high heat or combustion, trialkyl phosphates undergo pyrolysis to emit 2[2]. In the presence of ambient moisture, these oxides rapidly convert into corrosive phosphoric acid mists.

Quantitative Hazard Summary
Hazard ClassChemical Property / EffectOperational Implication
Physical State Liquid (Low vapor pressure at 20°C)Aerosolization during vigorous mixing is the primary inhalation risk.
Skin Corrosion Strong lipid-dissolving propertiesMandates impermeable, cross-linked elastomer gloves (Nitrile/Butyl).
Eye Irritation Causes severe ocular damageMandates tightly fitting, non-vented goggles.
Combustion Emits POx and Carbon MonoxideRequires localized exhaust ventilation and specific incineration protocols.

Comprehensive PPE Matrix

Based on the chemical's profile, the following PPE is strictly required. Every choice is grounded in preventing the specific failure modes associated with organophosphates.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile, Butyl Rubber, or Neoprene gloves (Thickness >0.4mm, EN 374 compliant).These cross-linked polymers resist the lipophilic solvation power of trialkyl phosphates. Do not use Latex or thin Silicone.
Eye/Face Protection Tightly fitting safety goggles (EN 166 or NIOSH approved). Add a face shield for volumes >500 mL.Standard safety glasses with side shields are insufficient against 3[3].
Body Protection Flame-resistant, chemical-impervious lab coat (e.g., Tyvek or treated cotton).Prevents dermal absorption via splash accidents and mitigates flammability risks.
Respiratory Full-face respirator with Type A (Organic Vapor) cartridges (EN 14387).Required only if working outside a fume hood or if exposure limits are exceeded, to trap volatile organic components.

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, protocols must include built-in verification steps.

Standard Operating Procedure (SOP): Safe Dispensing
  • Environmental Validation: Verify the fume hood face velocity is operating at ≥100 feet per minute (fpm). Do not open the chemical container until the flow alarm validates negative pressure.

  • PPE Integrity Check: Perform a pneumatic integrity test (inflation test) on Nitrile/Butyl gloves to check for microscopic pinholes before donning.

  • Dispensing: Transfer the liquid using grounded, spark-proof equipment if handling large volumes in dry environments, as static discharge can ignite concentrated vapors.

  • Decontamination: Before removing the sealed primary container from the hood, wipe the exterior with a damp ethanol wipe to remove micro-droplets. Validation: The container should leave no residue on a clean Kimwipe.

Emergency Spill Response & Decontamination

Because trialkyl phosphates are chemically stable in neutral water, simply washing a spill with water will only spread the contaminant. We must utilize base-catalyzed hydrolysis (saponification) to cleave the ester bonds, neutralizing the compound into less toxic dialkyl phosphates and alcohols.

SpillResponse Start Spill Detected (Propan-2-yl dipropyl phosphate) Evac 1. Evacuate & Ventilate Isolate area, remove ignition sources Start->Evac PPE 2. Don Emergency PPE Full-face respirator, EN 374 gloves Evac->PPE Contain 3. Containment Apply inert absorbent (sand/vermiculite) PPE->Contain Collect 4. Collection Use non-sparking tools Contain->Collect Decon 5. Decontamination Wash surface with mild alkaline/soap Collect->Decon Waste 6. Waste Disposal Seal in closed container for incineration Decon->Waste

Figure 1: Emergency spill response and decontamination workflow for trialkyl phosphates.

Spill Execution Steps:

  • Contain: Surround the spill with an inert absorbent (vermiculite or dry sand). Never use combustible materials like sawdust.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable polyethylene waste container.

  • Chemical Decontamination: Flood the spill surface with a mild alkaline solution (e.g., 5% sodium carbonate or a heavy soap solution). Allow a 15-minute contact time to ensure base-catalyzed hydrolysis of the residual phosphate esters.

  • Validation: Check the pH of the final rinse water; a neutral pH (6.5-7.5) indicates the alkaline decontaminant has been fully cleared.

Waste Management & Disposal Plan

The disposal of organophosphorus compounds is heavily regulated because improper destruction leads to severe environmental toxicity.

  • Segregation: Store waste in clearly labeled, tightly sealed High-Density Polyethylene (HDPE) or Teflon-lined containers. Keep strictly isolated from strong oxidizing agents to prevent exothermic reactions.

  • Thermal Destruction (Incineration): Propan-2-yl dipropyl phosphate must never be poured down the drain or sent to a standard landfill. It must be disposed of via 4[4].

  • Scrubber Requirement: Because the combustion of trialkyl phosphates generates gaseous phosphorus pentoxide (P2O5), the incinerator facility must utilize an 5[5]. The scrubber neutralizes the acidic POx breakdown products before they can be released into the atmosphere as corrosive rain.

Sources

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